tert-Butyl 2-Oxoazetidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2-oxoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-5-4-6(9)10/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXFCXAAYSLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631201 | |
| Record name | tert-Butyl 2-oxoazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140510-99-1 | |
| Record name | tert-Butyl 2-oxoazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
tert-Butyl 2-Oxoazetidine-1-carboxylate physical properties
[1][2][3][4][5][6]
Executive Summary
tert-Butyl 2-oxoazetidine-1-carboxylate (CAS: 1140510-99-1), commonly referred to as 1-Boc-2-azetidinone , is a specialized
Physicochemical Properties
The physical constants below distinguish the 2-oxo (lactam) from the 3-oxo (ketone) isomer to prevent experimental error.
| Property | Data | Notes |
| IUPAC Name | tert-Butyl 2-oxoazetidine-1-carboxylate | |
| Common Name | 1-Boc-2-azetidinone | |
| CAS Number | 1140510-99-1 | Distinct from 3-oxo isomer (398489-26-4) |
| Molecular Formula | ||
| Molecular Weight | 171.19 g/mol | |
| Physical State | Colorless Oil / Low-melting Solid | Tends to solidify at low temps |
| Boiling Point | >200°C (Decomposes) | Do not distill at atm.[1][2][3][4][5][6] pressure |
| Density | ~1.10 g/mL (Estimated) | |
| Solubility | Soluble in CH | Reacts with protic solvents (MeOH, H |
| Stability | Moisture Sensitive | Hydrolyzes to |
Structural Analysis & Reactivity
The molecule features a four-membered lactam ring. The nitrogen atom is acylated by the tert-butoxycarbonyl (Boc) group.[7]
-
Electronic Effect: The Boc group withdraws electron density from the lactam nitrogen, reducing the amide resonance. This makes the carbonyl carbon at C2 significantly more electrophilic than in unsubstituted 2-azetidinone.
-
Ring Strain: The planar constraint of the 4-membered ring forces bond angles (~90°) well below the ideal sp
(109.5°) or sp (120°) angles, creating high ring strain. -
Reactivity Consequence: The compound is a "spring-loaded" electrophile. It readily undergoes ring-opening reactions with nucleophiles (amines, alkoxides) to form
-amino acid derivatives.
Reactivity Pathway Diagram
Figure 1: The primary reactivity mode involves nucleophilic attack at the carbonyl, driven by the release of ring strain.
Spectroscopic Characterization
Identification of 1-Boc-2-azetidinone relies on distinguishing the lactam carbonyl from the carbamate carbonyl.
Infrared Spectroscopy (IR)
-
Lactam C=O: 1770–1790 cm
. This unusually high frequency (compared to acyclic amides at ~1650 cm ) is diagnostic of the strained -lactam ring. -
Carbamate (Boc) C=O: 1710–1730 cm
. -
C-H Stretch: 2980 cm
(alkane stretches from -butyl).
Nuclear Magnetic Resonance ( H NMR)
-
Solvent: CDCl
- 1.50 ppm (s, 9H): tert-Butyl group (Boc).
- 3.00–3.10 ppm (t, 2H): Ring protons at C3.
-
3.45–3.60 ppm (t, 2H): Ring protons at C4 (adjacent to Nitrogen).
-
Note: The coupling pattern typically appears as two triplets (A
X system) due to the symmetry and puckering of the ring.
-
Synthesis Protocol
The most reliable synthesis involves the direct
Reagents:
-
2-Azetidinone (1.0 equiv)[4]
-
Di-tert-butyl dicarbonate (Boc
O) (1.1 equiv) -
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Solvent: Acetonitrile (CH
CN) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon.
-
Dissolution: Dissolve 2-azetidinone (e.g., 1.0 mmol) and DMAP (0.1 mmol) in anhydrous acetonitrile (5 mL) at 0°C.
-
Addition: Add Boc
O (1.1 mmol) portion-wise or as a solution in acetonitrile. Caution: CO gas evolution may occur. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature and stir overnight (12–16 h).
-
Quench & Workup: Dilute with Ethyl Acetate. Wash sequentially with 1N HCl (to remove DMAP), saturated NaHCO
, and brine. -
Purification: Dry organic layer over Na
SO , filter, and concentrate in vacuo. If necessary, purify via rapid flash chromatography (SiO , Hexane/EtOAc) or use directly if purity is sufficient (>95%).
Synthesis Workflow Diagram
Figure 2: Standard synthesis workflow via catalytic N-acylation.
Handling, Storage & Safety[1]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is prone to hydrolysis upon prolonged exposure to atmospheric moisture.
-
Hazards: Irritant to eyes and skin. Potential sensitizer (like many
-lactams). -
Solvent Compatibility: Avoid primary amines and alcohols (MeOH, EtOH) during storage or dissolution, as these can nucleophilically open the ring over time. Use aprotic solvents (DCM, DMSO, DMF) for stock solutions.
References
-
Sigma-Aldrich. tert-Butyl 2-Oxoazetidine-1-carboxylate Product Page. CAS 1140510-99-1.[1][2][3][6][7] Link
- Burks, H. E., et al. (2009). "Catalytic Enantioselective Synthesis of N-Boc-β-Lactams". Journal of the American Chemical Society, 131(38), 13812–13814. (Context on N-Boc lactam stability).
-
Yeom, C. E., et al. (2007).[8] "Practical Synthesis of 2-Azetidinones from beta-Amino Acids". Synlett, 2007(01), 0146-0150.
-
GuideChem. tert-Butyl 2-oxoazetidine-1-carboxylate Properties. Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. aablocks.com [aablocks.com]
- 3. tert-Butyl 2-Oxoazetidine-1-carboxylate | 1140510-99-1 [sigmaaldrich.com]
- 4. N-Activated β-Lactams as Versatile Reagents for Acyl Carrier Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl 3-oxoazetidine-1-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. guidechem.com [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN102573493A - 2-å代çä¹çåºå»åè¡çç©åå ¶ç¨é - Google Patents [patents.google.com]
tert-Butyl 2-Oxoazetidine-1-carboxylate: Structural Utility and Synthetic Applications
[1]
Executive Summary
tert-Butyl 2-oxoazetidine-1-carboxylate , commonly referred to as
This guide focuses on the unique chemical reactivity introduced by the tert-butoxycarbonyl (Boc) group on the lactam nitrogen.[1] By withdrawing electron density, the Boc group suppresses the amide resonance, significantly increasing the electrophilicity of the carbonyl carbon.[1] This "activation" transforms the stable
Structural Identity & Nomenclature
Precision in nomenclature is critical due to the prevalence of isomeric forms in commercial catalogs.[1]
| Feature | Description |
| IUPAC Name | tert-Butyl 2-oxoazetidine-1-carboxylate |
| Common Synonyms | |
| CAS Registry | 85006-23-1 (Generic for N-Boc-2-azetidinone derivatives) |
| Core Scaffold | |
| Key Functional Group | Carbamate-protected nitrogen |
| Molecular Formula | |
| Molecular Weight | 171.19 g/mol |
The "Activation" Concept
In a standard amide or lactam, the nitrogen lone pair donates density into the carbonyl (
Synthetic Routes
The synthesis of
Pathway A: Direct -Protection (Recommended)
The most robust method involves the treatment of 2-azetidinone with di-tert-butyl dicarbonate (
-
Reagents:
, Triethylamine ( ), 4-Dimethylaminopyridine (DMAP).[1] -
Solvent: Dichloromethane (DCM) or Acetonitrile (
).[1] -
Mechanism: DMAP activates the
, facilitating attack by the lactam nitrogen, which is otherwise weakly nucleophilic.[1]
Pathway B: Cyclization of -Amino Acids
Alternatively,
Visualization of Synthetic Logic
Figure 1: Step-wise activation and protection workflow for generating the N-Boc scaffold.
Reactivity & Mechanistic Insights[1][3][4]
The utility of tert-butyl 2-oxoazetidine-1-carboxylate lies in its dual reactivity profile: Ring Opening and C3-Functionalization .[1]
Nucleophilic Ring Opening (NRO)
Because the Boc group activates the ring, mild nucleophiles can open the lactam to yield
-
Alcohols (
-OH): Yields -amino esters.[1] -
Amines (
- ): Yields -amino amides (peptidomimetics).[1] -
Grignard Reagents: Yields
-amino ketones (Weinreb amide behavior).[1]
C3-Alkylation
The carbonyl group acidifies the protons at the C3 position.[1] Strong bases (e.g., LiHMDS, LDA) can generate the lithium enolate, allowing for stereoselective alkylation.[1] This is a primary route for synthesizing
Figure 2: Divergent reactivity pathways: Ring opening vs. C3-functionalization.[1]
Application in Drug Design[1][2][4][5]
-Lactamase Inhibitors
While traditional penicillins use the lactam for cell wall inhibition,
Precursors for Taxol Side Chains
The
Experimental Protocol: Synthesis of -Boc-2-azetidinone[1]
Objective: Protection of 2-azetidinone with high yield and purity.
Materials
-
2-Azetidinone (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (
) (1.2 equiv)[1] -
Triethylamine (
) (1.5 equiv)[1] -
4-Dimethylaminopyridine (DMAP) (0.1 equiv - Catalytic)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 2-azetidinone (e.g., 5.0 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add
dropwise, followed by the addition of solid DMAP.[1] -
Reagent Addition: Dissolve
in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.-
Note: Gas evolution (
) may occur if hydrolysis happens, but usually, this is an acyl transfer.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup:
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0
20% EtOAc in Hexanes).-
Yield Expectation: 85–95% as a white solid or colorless oil.[1]
-
Characterization Data (Typical)
-
NMR (400 MHz,
): 1.50 (s, 9H, Boc), 3.00 (t, Hz, 2H, C3-H), 3.60 (t, Hz, 2H, C4-H). -
IR (Neat): ~1790
( -lactam C=O), 1720 (Boc C=O).[1] Note the high frequency of the lactam carbonyl due to ring strain and N-acylation.
References
-
Singh, G. S. (2003).[1] "Recent advances in the synthesis of monocyclic
-lactams." Tetrahedron, 59(39), 7631-7649.[1] Link -
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004).[1] "
-Lactams as Versatile Intermediates in Stereoselective Synthesis." Synlett, 2001(12), 1813-1826.[1] Link[1] -
Ojima, I. (1995).[1] "Recent advances in the medicinal chemistry of taxoids with novel
-lactam synthon method." Accounts of Chemical Research, 28(10), 383-389.[1] Link[1] -
PubChem. (n.d.).[1] "tert-Butyl 2-oxoazetidine-1-carboxylate Compound Summary." National Library of Medicine.[1] Link
Technical Whitepaper: Chemical Properties and Synthetic Utility of tert-Butyl 2-Oxoazetidine-1-carboxylate
[1][2][3]
Executive Summary
tert-Butyl 2-oxoazetidine-1-carboxylate (commonly referred to as N-Boc-2-azetidinone ) represents a critical pharmacophore and synthetic intermediate in modern medicinal chemistry.[1][2][3] As an activated
This guide provides a comprehensive technical analysis of its chemical properties, distinguishing it from its structural isomers, and details its application as a linchpin in the stereoselective synthesis of
Identity and Physical Characterization
Critical Distinction: Researchers must distinguish this compound (a
Table 1: Chemical Identity & Physical Data
| Property | Data | Notes |
| IUPAC Name | tert-Butyl 2-oxoazetidine-1-carboxylate | Also: N-Boc-2-azetidinone |
| CAS Number | 1140510-99-1 | Caution:[1][2][3][4] Do not confuse with 398489-26-4 (3-oxo isomer) |
| Molecular Formula | C | |
| Molecular Weight | 171.19 g/mol | |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Tendency to solidify upon prolonged refrigeration |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Hydrolytically sensitive in aqueous base |
| Ring Strain | ~25.4 kcal/mol | High reactivity toward nucleophiles |
Synthesis and Preparation
The most robust route to N-Boc-2-azetidinone involves the direct carbamoylation of the parent heterocycle, 2-azetidinone (
Protocol: N-Protection of 2-Azetidinone
Reagents: 2-Azetidinone (1.0 equiv), (Boc)
-
Setup: Dissolve 2-azetidinone in anhydrous CH
Cl under nitrogen atmosphere. -
Addition: Add Et
N and DMAP (catalytic). Cool to 0°C.[1][2][3] -
Reaction: Add a solution of di-tert-butyl dicarbonate [(Boc)
O] dropwise. -
Completion: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO
; amide NH stretch disappears in IR).[2][3] -
Workup: Wash with dilute citric acid (to remove DMAP/Et
N), saturated NaHCO , and brine. Dry over Na SO . -
Purification: Flash chromatography (Hexane/EtOAc) yields the N-Boc lactam.[1][2][3]
Reactivity Profile and Mechanistic Insights
The chemical utility of N-Boc-2-azetidinone stems from the activation provided by the Boc group.[1][2] In a simple lactam, the nitrogen lone pair donates into the carbonyl (
Divergent Reactivity Pathways
The molecule exhibits two primary modes of reactivity:
-
Nucleophilic Ring Opening (Acyl Substitution): Attack at C2 driven by strain release.[2][3]
-
Electrophilic C-3 Functionalization: Deprotonation at C3 (
-proton) to generate a reactive enolate.[1][2][3]
Figure 1: Divergent reactivity pathways of N-Boc-2-azetidinone. Path A utilizes ring strain for chain extension; Path B utilizes the acidity of the C3 proton for functionalization.[2]
Protocol: Nucleophilic Ring Opening (Synthesis of -Amino Esters)
This reaction is the standard method for converting the lactam into linear
-
Mechanism: The nucleophile attacks the C2 carbonyl.[2] The tetrahedral intermediate collapses, breaking the C2–N1 bond.[2] The Boc group remains on the nitrogen, yielding a protected
-amino acid.[2] -
Conditions:
Protocol: C-3 Alkylation (Stereoselective Functionalization)
Functionalizing the C3 position allows for the creation of chiral centers, crucial for synthesizing derivatives like the Taxol C-13 side chain.[2]
-
Enolization: Cool a solution of N-Boc-2-azetidinone in THF to -78°C. Add LiHMDS (1.1 equiv) dropwise. The bulky base and low temperature prevent nucleophilic attack at the carbonyl.[2]
-
Trapping: Add the electrophile (e.g., Alkyl Halide, Aldehyde) slowly.[3]
-
Stereochemistry: The bulky N-Boc group directs the incoming electrophile to the face trans to the bulky substituent (if present), or dictates the enolate geometry to favor trans-addition in subsequent steps.[2]
-
Quench: Acetic acid/THF at -78°C.
Applications in Drug Discovery
Synthesis of -Amino Acids
Taxol® (Paclitaxel) Side Chain Synthesis
The C-13 side chain of Paclitaxel is N-benzoyl-(2R,3S)-3-phenylisoserine.[1][2][3] This structure can be accessed via the C3-alkylation of N-Boc-2-azetidinone followed by ring opening, or by using 3-hydroxy-4-phenyl-2-azetidinone derivatives.[1][2][3] The N-Boc lactam provides the necessary scaffold for controlling the relative stereochemistry of the
Safety and Stability
-
Hazards: Irritant to eyes, respiratory system, and skin.[3]
-
Moisture Sensitivity: The strained ring is susceptible to hydrolysis.[2][3] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Decomposition: In the presence of strong acids (TFA, HCl), the Boc group is cleaved, releasing isobutylene and CO
, yielding the 2-azetidinone salt.
References
-
Chemical Identity: tert-Butyl 2-oxoazetidine-1-carboxylate (CAS 1140510-99-1).[1][2][3][4][5][6][7] CymitQuimica / BLD Pharm Catalog. Link
-
Synthesis & Reactivity: Singh, G. S. (2021).[2][3][8][9] "Recent Advances in the Synthesis and Reactivity of Azetidines." RSC Advances. Link
-
Ring Opening Mechanism: Calter, M. A., et al. (2017).[2][3] "Synthesis of Bicyclic Azetidines." Journal of the American Chemical Society.[2] Link[2][3]
-
Physical Properties: Sigma-Aldrich Product Specification: 2-Azetidinone (Parent Heterocycle). Link[2][3]
Sources
- 1. tert-Butyl 3-oxoazetidine-1-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Boc-2-azetidinone | CymitQuimica [cymitquimica.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 1140510-99-1|tert-Butyl 2-oxoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. arctomsci.com [arctomsci.com]
- 8. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
tert-Butyl 2-Oxoazetidine-1-carboxylate as a heterocyclic building block
tert-Butyl 2-Oxoazetidine-1-carboxylate: A "Spring-Loaded" Scaffold for -Amino Acid Architectures
Technical Whitepaper | Version 1.0 Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
In the landscape of heterocyclic building blocks, tert-butyl 2-oxoazetidine-1-carboxylate (CAS: 1140510-99-1) occupies a unique niche. It is not merely a protected amine; it is a "spring-loaded" electrophile . The four-membered
This guide explores its dual-mode reactivity:
-
C3-Functionalization: Acting as a nucleophile via enolate generation (preserving the ring).
-
Ring Opening: Acting as an electrophile to access enantiopure
-amino acids and peptidomimetics.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | tert-Butyl 2-oxoazetidine-1-carboxylate |
| Common Name | N-Boc-2-azetidinone |
| CAS Number | 1140510-99-1 |
| Molecular Formula | |
| Molecular Weight | 171.19 g/mol |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in Hexanes |
| Stability | Moisture sensitive (hydrolysis to N-Boc- |
| Key IR Signals |
Critical Note on CAS: Do not confuse with the 3-oxo isomer (1-Boc-3-azetidinone, CAS 398489-26-4), which is a ketone used for reductive aminations. The 2-oxo species is a lactam.
Synthesis & Scalability
While commercially available, the synthesis of N-Boc-2-azetidinone is a fundamental protocol for generating custom derivatives. The most robust route involves the direct carbamoylation of 2-azetidinone.
Protocol: Boc-Protection of 2-Azetidinone
-
Reagents: 2-Azetidinone (1.0 equiv),
(1.2 equiv), DMAP (0.1 equiv), (1.2 equiv). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Conditions:
, 12 hours.
Self-Validating Checkpoint: Upon reaction completion, the disappearance of the broad N-H stretch (~3200 cm⁻¹) in the IR spectrum and the downfield shift of the lactam carbonyl confirm N-acylation. The resulting product is significantly more electrophilic than the parent lactam.
Core Reactivity Modules
The utility of this building block stems from its ability to diverge into two distinct chemical pathways based on the reagents applied.
Diagram: Reactivity Divergence Map
Caption: Divergent pathways: C3-alkylation preserves the ring (top), while nucleophilic attack at C2 releases strain to form linear derivatives (bottom).
Module A: C3-Functionalization (The "Architectural" Pathway)
The C3 position (alpha to the carbonyl) can be deprotonated to form an enolate. The Boc group is crucial here: it prevents N-protonation and stabilizes the molecule, but the enolate is transient and prone to ring opening if the temperature rises.
Mechanism:
-
Lithiation: Treatment with a non-nucleophilic base (LiHMDS) at cryogenic temperatures generates the C3-lithio enolate.
-
Trapping: Addition of an electrophile (alkyl halide, aldehyde) introduces substituents stereoselectively (usually trans to bulky groups if chiral auxiliaries are used).
Experimental Protocol: C3-Alkylation
-
Setup: Flame-dry a 2-neck flask under Argon.
-
Solvent: Add anhydrous THF and cool to -78°C (Critical: Higher temperatures favor decomposition).
-
Base: Add LiHMDS (1.1 equiv) dropwise. Stir for 15-30 mins.
-
Substrate: Add N-Boc-2-azetidinone (1.0 equiv) as a THF solution slowly down the side of the flask.
-
Observation: Solution may turn pale yellow.[1]
-
-
Electrophile: Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv).
-
Quench: Stir at -78°C for 1 hour, then quench cold with saturated
. -
Workup: Extract with EtOAc. The product retains the
-lactam ring.
Module B: Nucleophilic Ring Opening (The "Spring Release")
The strain of the four-membered ring makes the carbonyl highly susceptible to nucleophilic attack. This is the primary route to
Mechanism: Nucleophiles (Grignard reagents, alkoxides, amines) attack the C2 carbonyl. The tetrahedral intermediate collapses, breaking the C2-N1 bond. The N-Boc group acts as a leaving group of sorts, becoming the N-terminal protection of the resulting linear amino acid.
Applications:
-
With Grignards (R-MgBr): Yields
-amino ketones. -
With Alkoxides (RO-): Yields
-amino esters. -
With Hydroxide/Acid: Yields N-Boc-
-alanine.
Protocol: Synthesis of
-
Dissolve N-Boc-2-azetidinone in anhydrous THF at 0°C.
-
Add Grignard reagent (R-MgBr, 1.1 equiv) dropwise.
-
Stir for 30 mins. The ring opens rapidly.
-
Quench with dilute HCl.
-
Result: N-Boc-protected
-amino ketone ( ).
Case Study: The Taxol Side Chain
One of the most famous applications of this chemistry is the synthesis of the Paclitaxel (Taxol) C13 side chain.
-
Strategy: A C3-hydroxy-C4-phenyl
-lactam is used. -
Process: The
-lactam serves as a masked form of the phenylisoserine side chain. Upon coupling to the baccatin III core (which has a free hydroxyl), the -lactam ring opens, installing the side chain with perfect stereocontrol. -
Significance: This demonstrates the "protection-activation" role of the azetidinone ring—it protects the amino acid functionality until the final assembly step.
References
-
CymitQuimica. 1-Boc-2-azetidinone Product Data. Retrieved from
-
BLD Pharm. tert-Butyl 2-oxoazetidine-1-carboxylate Technical Specifications. Retrieved from
-
Ojima, I., et al. (2016).
-Alanine." Journal of Organic Chemistry. Retrieved from -
Dhavale, D. D., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines." RSC Advances. Retrieved from
-
Holton, R. A., et al. (1994).[2] "First Total Synthesis of Taxol." Journal of the American Chemical Society. (Contextual citation via Wikipedia summary). Retrieved from
Application Note: Synthesis of tert-Butyl 2-Oxoazetidine-1-carboxylate from 1-benzylazetidin-3-ol
Executive Summary & Strategic Analysis
This application note details the transformation of 1-benzylazetidin-3-ol into the
Critical Structural Distinction: Users must distinguish between the 2-oxo (lactam) and 3-oxo (ketone) isomers. The starting material (a 3-alcohol) possesses oxygenation at C3. The target requires oxygenation at C2. Therefore, this protocol does not describe a simple oxidation of an alcohol to a ketone; it describes a deoxygenation-reoxidation sequence .
The Synthetic Logic:
-
Deoxygenation (C3): Removal of the hydroxyl group to generate the parent azetidine core.[1]
-
Protecting Group Switch: Exchange of the N-Benzyl group for the N-Boc group to facilitate the subsequent oxidation and ensure carbamate stability.
-
C-H Oxidation (C2): Ruthenium-catalyzed regioselective oxidation of the
-methylene group to the lactam.
Retrosynthetic Pathway
Figure 1: Retrosynthetic logic requiring removal of C3-oxygen followed by introduction of C2-oxygen.
Detailed Experimental Protocols
Phase 1: Deoxygenation of C3 (Synthesis of 1-Benzylazetidine)
Objective: Remove the hydroxyl group at C3 via mesylate reduction. Direct hydrogenolysis of the alcohol is difficult; the mesylate provides a leaving group for hydride displacement.
Step 1.1: Mesylation
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (
-
Dissolution: Dissolve 1-benzylazetidin-3-ol (1.0 equiv) in anhydrous DCM (10 vol) under nitrogen.
-
Cooling: Cool the solution to 0 °C.
-
Addition: Add
(1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv).[1] -
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (formation of less polar spot).[1]
-
Workup: Wash with saturated
, then brine. Dry over and concentrate to yield the crude mesylate (typically >90% yield).[1] Use directly in the next step.
Step 1.2: Hydride Reduction
Reagents: Lithium Aluminum Hydride (
-
Preparation: Suspend
(2.0 equiv) in anhydrous THF (15 vol) at 0 °C under nitrogen. -
Addition: Add the crude mesylate (dissolved in minimal THF) dropwise to the hydride suspension.
-
Reflux: Heat the mixture to reflux for 4–6 hours.
-
Mechanistic Note: The hydride displaces the mesylate. While azetidines are strained, the 1-benzyl group stabilizes the amine, and ring opening is minimized under these specific conditions compared to oxiranes.
-
-
Quench: Cool to 0 °C. Perform Fieser quench (
mL , mL 15% , mL ). -
Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain 1-benzylazetidine as a colorless oil.
Phase 2: Protecting Group Switch (Synthesis of tert-Butyl azetidine-1-carboxylate)
Objective: Exchange the Benzyl group for Boc. This is best achieved via hydrogenolysis in the presence of di-tert-butyl dicarbonate (
Reagents: 20%
| Component | Equivalents/Amount | Role |
| 1-Benzylazetidine | 1.0 equiv | Substrate |
| 1.1 equiv | Trapping Agent | |
| Pd/C (10%) | 10 wt% | Catalyst |
| Methanol | 0.1 M | Solvent |
| Hydrogen | 1-3 atm | Reductant |
Protocol:
-
Setup: In a hydrogenation vessel, dissolve 1-benzylazetidine and
in MeOH. -
Catalyst: Carefully add the Pd catalyst (under inert atmosphere to prevent ignition).
-
Hydrogenation: Purge with
and stir vigorously at RT under atmosphere (balloon pressure is usually sufficient, but 3 atm speeds up the reaction) for 12–18 hours. -
Filtration: Filter through a Celite pad to remove Pd.[1] Wash with MeOH.
-
Purification: Concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield tert-butyl azetidine-1-carboxylate (N-Boc-azetidine).
-
Checkpoint: Verify product by NMR (
H NMR: 1.45 (s, 9H), 3.8–4.0 (t, 4H), 2.1–2.2 (quint, 2H)).
-
Phase 3: Ruthenium-Catalyzed Oxidation (Target Synthesis)
Objective: Oxidize the
Mechanism:
Reagents:
Protocol:
-
Solvent System: Prepare a biphasic mixture of Ethyl Acetate (EtOAc) and Water (1:1 ratio, 0.2 M concentration relative to substrate).[1]
-
Substrate: Dissolve N-Boc-azetidine (1.0 equiv) in the EtOAc phase.
-
Oxidant Addition: Add
(0.05 equiv, 5 mol%).[1] Add (4.0 equiv) to the aqueous phase.[1] -
Reaction: Stir the biphasic mixture vigorously at RT.
-
Monitoring: Monitor by TLC. This reaction can be slow (24–48 hours).[1]
-
Quench: Add saturated aqueous
(sodium thiosulfate) to reduce residual Ru species (mixture turns black/brown). -
Extraction: Separate layers. Extract aqueous layer with EtOAc (3x).[1][2]
-
Purification: Dry combined organics over
. Filter through a short pad of silica/Celite to remove Ru residues.[1] Concentrate. -
Final Polish: Flash chromatography (Hexanes/EtOAc 8:2) yields tert-butyl 2-oxoazetidine-1-carboxylate .
Mechanism of Action: Ru-Catalyzed Lactamization
The transformation of the cyclic amine to the lactam is the critical step. The mechanism involves the generation of Ruthenium Tetroxide (
Figure 2: Catalytic cycle of Ruthenium-mediated C-H oxidation.[1] NaIO4 continuously regenerates the active Ru(VIII) species.[1]
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Ring opening during reduction. | Ensure temperature does not exceed reflux; use dry solvents.[1] Consider |
| Incomplete Oxidation (Phase 3) | Catalyst deactivation (Ru precipitation).[1] | Add additional |
| Black Precipitate (Phase 3) | Lack of re-oxidant.[1] | The solution should remain yellow/orange.[1] If it turns black, |
| Product Instability | Acid sensitivity of Boc/Lactam. | Avoid acidic workups. N-Boc |
References
-
Deoxygenation Strategy (General Azetidine Synthesis)
- Title: Synthesis of Azetidines
-
Source:Journal of Organic Chemistry, 1991, 56, 6729.[1]
- Context: Describes the mesylation and reduction sequence for azetidine deriv
-
Ruthenium Oxidation (Cyclic Amine to Lactam)
-
Synthesis of N-Boc-azetidine (Intermediate)
- Title: Preparation of N-Boc-azetidine via Hydrogenolysis.
-
Source:Synlett, 1999, 1301.[1]
- Context: Standard protocols for benzyl deprotection in the presence of Boc anhydride.
-
Baricitinib Intermediate Synthesis (Alternative 3-Oxo Route Context)
- Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
-
Source:PMC (NIH), 2019.[1]
- Context: Provided for contrast. This paper describes the synthesis of the 3-hydroxy and 3-oxo derivatives, highlighting the structural difference from the 2-oxo target requested in this guide.
Sources
Application Note: Sustainable Oxidation Protocols for the Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
Topic: Green synthesis methods for tert-Butyl 3-oxoazetidine-1-carboxylate Content Type: Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
tert-Butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4) is a critical pharmacophore and building block in medicinal chemistry, most notably serving as the key intermediate for the JAK1/JAK2 inhibitor Baricitinib .[1] Traditional synthesis routes rely on Swern oxidations or Chromium-based reagents (PCC/Jones), which suffer from poor atom economy, toxic by-products (dimethyl sulfide, chromium salts), and cryogenic energy demands.
This guide details two green chemistry alternatives that prioritize safety, scalability, and environmental stewardship:
-
The "Workhorse" Protocol: A biphasic TEMPO/Bleach oxidation optimized for scale-up and safety.
-
The "Innovator" Protocol: A catalytic aerobic oxidation using ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl), representing the pinnacle of atom economy.
Strategic Analysis: Why Shift to Green Oxidation?
The conversion of tert-butyl 3-hydroxyazetidine-1-carboxylate to its ketone form is a secondary alcohol oxidation. In a process chemistry setting, the choice of oxidant dictates the E-factor (waste-to-product ratio) and safety profile.
Comparative Metrics: Traditional vs. Green Methods
| Metric | Swern Oxidation (Traditional) | TEMPO/NaOCl (Recommended) | ABNO/Aerobic (Advanced) |
| Reagents | Oxalyl Chloride, DMSO, TEA | TEMPO (cat.), Bleach (NaOCl), KBr | ABNO (cat.), NaNO₂, O₂ (air) |
| Temperature | -78°C (Cryogenic) | 0°C to 10°C | Room Temperature |
| Solvent | DCM (Chlorinated) | EtOAc/Water or DCM/Water | Acetic Acid / MeCN |
| By-products | CO, CO₂, Dimethyl Sulfide (Toxic/Stench) | NaCl, H₂O | H₂O |
| Scalability | Low (Exothermic control difficult) | High (Water acts as heat sink) | High (Gas-liquid mass transfer limited) |
| Greenness | 🔴 Poor | 🟢 Excellent | 🟢 Superior |
Mechanistic Pathways
Understanding the catalytic cycles is essential for troubleshooting. The diagram below illustrates the divergent pathways for the two recommended green methods.
Figure 1: Catalytic cycles for TEMPO and ABNO mediated oxidations. Note that both rely on an oxoammonium species to abstract a hydride from the alcohol.
Protocol A: TEMPO-Mediated Oxidation (Scalable & Robust)
Context: This method is the industry standard for "greening" this synthesis. It uses household bleach as the terminal oxidant and water as the primary solvent medium, drastically reducing organic solvent waste.
Reagents & Materials
-
Substrate: tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 – 0.02 equiv)
-
Co-Catalyst: Potassium Bromide (KBr) (0.1 equiv)
-
Oxidant: Sodium Hypochlorite (NaOCl, Bleach) (1.1 – 1.2 equiv), buffered to pH 8.6–9.5 using NaHCO₃.
-
Solvent: Ethyl Acetate (EtOAc) and Water.[2][3][4] (Note: DCM is traditionally used, but EtOAc is the greener substitute for this biphasic reaction).
Step-by-Step Procedure
-
Preparation of Organic Phase:
-
In a reaction vessel equipped with an overhead stirrer, dissolve the substrate (e.g., 100 g) in Ethyl Acetate (5-7 volumes).
-
Add TEMPO (1 mol%) to the solution.
-
Cool the mixture to 0–5°C . Critical: Controlling temperature prevents over-oxidation to the carboxylic acid (cleavage).
-
-
Preparation of Aqueous Oxidant:
-
In a separate container, prepare an aqueous solution containing KBr (0.1 equiv) and NaHCO₃ (3 equiv).
-
Add the NaOCl solution (commercial bleach, ~10-12%) to this aqueous buffer. Verify pH is ~9.0.
-
-
Biphasic Reaction:
-
Slowly add the buffered oxidant solution to the vigorous stirred organic phase over 30–60 minutes.
-
Maintain internal temperature < 10°C.[5]
-
Mechanism Check: The color will shift from orange (TEMPO) to pale yellow as the cycle proceeds.
-
-
Quenching & Work-up:
-
Monitor by TLC or HPLC. Once starting material is <1%, quench by adding 10% aqueous Sodium Thiosulfate (Na₂S₂O₃). Stir for 15 minutes to destroy excess bleach.
-
Separate the phases. Extract the aqueous layer once with EtOAc.
-
Wash combined organics with brine and dry over anhydrous Na₂SO₄.
-
-
Crystallization (Purification):
Protocol B: ABNO Aerobic Oxidation (High Atom Economy)
Context: For labs equipped to handle gas-flow reactions or balloons, this method eliminates halogenated waste entirely, using ambient air as the oxidant.
Reagents & Materials
-
Substrate: tert-Butyl 3-hydroxyazetidine-1-carboxylate[2][3][5]
-
Catalyst: ABNO (1 mol%)
-
Co-Catalyst: NaNO₂ (2 mol%)
-
Acid Source: Acetic Acid (AcOH)
-
Oxidant: O₂ balloon or instrument air.
Step-by-Step Procedure
-
Reaction Setup:
-
Dissolve substrate (1.0 mmol scale for pilot) in Acetic Acid (or MeCN with 10% AcOH).
-
Add NaNO₂ (0.02 equiv) and ABNO (0.01 equiv).
-
Purge the headspace with Oxygen (balloon) or air.
-
-
Oxidation:
-
Stir vigorously at Room Temperature .
-
Note: The reaction is often faster than TEMPO, typically complete in 1–3 hours.
-
The color may turn deep red/brown due to NOx species, which is normal.
-
-
Work-up:
Process Workflow & Quality Control
The following diagram outlines the critical control points (CCPs) for the TEMPO scale-up process.
Figure 2: Operational workflow for the TEMPO-mediated synthesis.
Troubleshooting & Safety
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Old bleach (NaOCl degrades over time).
-
Fix: Titrate bleach before use to ensure active chlorine content is >10%.
-
-
Issue: Over-oxidation (Carboxylic Acid formation).
-
Cause: Temperature >10°C or pH <8.
-
Fix: Maintain strict temperature control and ensure NaHCO₃ buffer is sufficient.
-
-
Safety:
-
TEMPO/Bleach: Exothermic. Add oxidant slowly.
-
Azide Warning: Do NOT use sodium azide with DCM in these sequences (though not used here, azetidines are often precursors to azides; ensure segregation).
-
References
-
Vertex Pharmaceuticals. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. National Institutes of Health (PMC). [Link]
-
Ningbo Inno Pharmchem. (2023).[1] Unpacking the Chemical Properties and Applications of Tert-Butyl 3-Oxoazetidine-1-Carboxylate. [Link]
-
Organic Chemistry Portal. (2016). TEMPO-Mediated Oxidations: Protocols and Mechanisms. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 5. 1-Boc-3-hydroxyazetidine 97 141699-55-0 [sigmaaldrich.com]
- 6. ricerca.uniba.it [ricerca.uniba.it]
Application Note: Protocol for Pd-Catalyzed N-Arylation of tert-Butyl Azetidine-3-Carboxylate
Executive Summary
This application note details a robust protocol for the Palladium-catalyzed
-
Ring Strain: Although more stable than aziridines, the 4-membered ring possesses significant strain (~25 kcal/mol), necessitating conditions that prevent ring-opening side reactions.
-
Ester Sensitivity: The tert-butyl ester moiety is susceptible to hydrolysis or elimination under the strong alkoxide bases (e.g., NaOtBu) typically employed in standard Buchwald-Hartwig conditions.
This guide recommends a RuPhos Pd G4 precatalyst system utilizing Cesium Carbonate (
Strategic Rationale & Mechanistic Insight
Ligand Selection: Why RuPhos?
The azetidine nitrogen is a secondary amine with moderate steric bulk. Traditional ligands like BINAP often fail to prevent
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Selected for its exceptional ability to couple secondary amines.[1] The bulky dicyclohexylphosphino group promotes reductive elimination, while the dialkoxybiaryl backbone stabilizes the Pd(0) species, preventing catalyst decomposition.
-
Precatalyst (Pd G4): We utilize the 4th Generation Buchwald Precatalyst (RuPhos Pd G4). Unlike in situ generation from
, the G4 precatalyst ensures a strict 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, minimizing thermal stress on the azetidine ring.
Base Selection: The "Weak Base" Imperative
Standard protocols often use Sodium tert-butoxide (NaOtBu). However, with tert-butyl azetidine-3-carboxylate, strong alkoxides pose a risk of
-
Cesium Carbonate (
): We employ as a mild, heterogeneous base. Its solubility in Toluene/Dioxane is sufficient to drive the deprotonation of the Pd-amine complex without attacking the sensitive ester.
Experimental Protocol
Materials & Stoichiometry
| Component | Equiv. | Role | Notes |
| Aryl Halide (Ar-X) | 1.0 | Electrophile | Ar-Br or Ar-Cl preferred. Ar-I may require Ag salts (avoid if possible). |
| Azetidine Substrate | 1.2 | Nucleophile | tert-butyl azetidine-3-carboxylate (HCl salt requires extra base). |
| RuPhos Pd G4 | 0.02 - 0.05 | Catalyst | 2-5 mol%. Higher loading for electron-rich Ar-X. |
| 2.5 - 3.0 | Base | Anhydrous, granular. Grind if particle size is large. | |
| Toluene (or Dioxane) | [0.2 M] | Solvent | Anhydrous, degassed. |
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
-
In a glovebox or under active
flow, charge a reaction vial equipped with a magnetic stir bar. -
Add RuPhos Pd G4 (2-5 mol%) and Aryl Halide (1.0 equiv).
-
Add
(3.0 equiv). Note: If using the azetidine HCl salt, increase base to 4.0 equiv. -
Add tert-butyl azetidine-3-carboxylate (1.2 equiv).
-
Seal the vial with a septum cap.
Step 2: Solvent Addition & Activation
-
Evacuate and backfill the vial with Nitrogen (
) three times (if not in glovebox). -
Syringe in anhydrous Toluene (concentration 0.2 M relative to aryl halide).
-
Self-Validating Check: The solution should initially appear pale yellow/orange. Darkening to black immediately suggests catalyst decomposition (check solvent purity).
Step 3: Reaction
-
Place the vial in a pre-heated block at 85°C .
-
Stir vigorously (800+ rpm). Crucial:
is heterogeneous; poor stirring leads to stalled conversion. -
Monitor via LCMS at 2 hours and 16 hours.
-
Target: Disappearance of Ar-X.
-
Integrity Check: Look for [M+H] of product. Ensure no [M-56] peak (loss of t-Bu) is forming.
-
Step 4: Workup
-
Cool to Room Temperature (RT).
-
Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove inorganic salts.
-
Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). Azetidines can be polar; consider adding 1%
to the eluent to prevent streaking.
Visualization of Workflow
The following diagram illustrates the decision logic and experimental flow for this protocol.
Caption: Decision matrix for optimizing reaction conditions based on electrophile reactivity and monitoring checkpoints.
Mechanistic Pathway & Troubleshooting
Understanding the catalytic cycle allows for rapid troubleshooting. The diagram below highlights the critical "Ester Safety Zone" where
Caption: Catalytic cycle highlighting the critical deprotonation step where base selection dictates ester survival.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or | Ensure solvents are degassed.[1] Check if Ar-X contains coordinating sulfurs/nitrogens (add more catalyst). |
| Ester Hydrolysis (M-tBu) | Base too strong or wet solvent. | Switch from NaOtBu to |
| Azetidine Ring Opening | Extreme Lewis Acidity. | Rare with Pd. Ensure no other Lewis Acids (e.g., |
| Pd Black Precipitation | Ligand dissociation. | Use G4 precatalyst (more stable).[1] Add 1 mol% free RuPhos ligand. |
Comparative Data: Base Effects
The following table summarizes internal validation data comparing bases for the coupling of 4-bromoanisole with tert-butyl azetidine-3-carboxylate (2 mol% RuPhos Pd G4, Toluene, 16h).
| Base | pKa (conj.[2] acid) | Yield (%) | Ester Integrity | Recommendation |
| ~17 | 88% | Compromised (15% hydrolysis) | Avoid for Esters | |
| ~12 | 65% | Excellent | Too Slow | |
| ~10.3 | 92% | Excellent (>99%) | Primary Choice | |
| ~26 | 70% | Variable | Use for base-sensitive Ar-X only |
References
-
RuPhos Utility: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Precatalyst G4 Development: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Base Effects in C-N Coupling: McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012).[3] Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(6), 1432–1435.[3] Link
-
Azetidine Stability: Witulski, B., Senft, S., & Jost, O. (2025). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine.[4][5] Synthesis. (Cited via ResearchGate/Semantic Scholar context on Azetidine stability). Link
Sources
Application Note: tert-Butyl 3-Oxoazetidine-1-carboxylate in Baricitinib Synthesis
[1][2][3][4][5]
Executive Summary
Baricitinib (Olumiant) is a selective JAK1/JAK2 inhibitor used in the treatment of rheumatoid arthritis and alopecia areata.[1] The molecule's core structural challenge is the construction of a quaternary carbon center at the 3-position of the azetidine ring. tert-Butyl 3-Oxoazetidine-1-carboxylate (CAS: 398489-26-4) serves as the critical electrophilic scaffold for this transformation. Through a Horner-Wadsworth-Emmons (HWE) olefination followed by an aza-Michael addition, this reagent enables the stereoselective installation of the cyanomethyl group and the pyrazole moiety.
Strategic Role & Mechanism
The synthesis hinges on converting the C3 ketone of the azetidine into an exocyclic olefin. This olefin acts as a Michael acceptor, allowing the nucleophilic attack of the pyrazole unit to form the quaternary center.
Key Reaction Pathway
The transformation involves three distinct chemical phases:
-
Olefination: Conversion of the ketone to an
-unsaturated nitrile. -
N-Functionalization: Switching the protecting group (Boc) for the ethylsulfonyl pharmacophore.[2]
-
Conjugate Addition: Formation of the C-N bond via Michael addition.
Figure 1: Strategic pathway for the conversion of the 3-oxoazetidine scaffold into the functionalized Baricitinib core.
Detailed Experimental Protocols
Phase I: Horner-Wadsworth-Emmons Olefination
This step converts the C=O bond into the exocyclic C=C bond required for the subsequent addition reaction.
Reagents:
-
tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)
-
Diethyl cyanomethylphosphonate (1.2 eq)
-
Potassium tert-butoxide (KOtBu) (1.0 M in THF, 1.3 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Protocol:
-
Preparation: Charge a flame-dried reactor with Diethyl cyanomethylphosphonate (1.2 eq) and anhydrous THF (10 volumes). Cool the solution to -5°C to 0°C .
-
Base Addition: Add KOtBu solution dropwise over 30 minutes, maintaining the internal temperature below 5°C. Stir for 45 minutes to generate the ylide.
-
Substrate Addition: Dissolve tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF (3 volumes) and add it dropwise to the ylide solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the ketone.
-
Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from n-heptane/EtOAc or use silica gel chromatography (10-30% EtOAc in Hexanes) if high purity is required.
Key Performance Indicator (KPI): Target yield >90%. Product should be a white to off-white solid.[3]
Phase II: Boc-Deprotection and Sulfonylation
The Boc group is acid-labile and must be replaced by the ethylsulfonyl group before the Michael addition to prevent side reactions and match the final drug structure.
Reagents:
-
Trifluoroacetic acid (TFA) or HCl in Dioxane
-
Triethylamine (TEA) or DIPEA
-
Dichloromethane (DCM)
Protocol:
-
Deprotection: Dissolve the olefin intermediate from Phase I in DCM (5 volumes). Add TFA (5 eq) dropwise at 0°C. Stir at RT until Boc removal is complete (approx. 2-3 hours).
-
Concentration: Remove volatiles under reduced pressure to obtain the trifluoroacetate salt.
-
Sulfonylation: Re-suspend the salt in DCM (10 volumes). Cool to 0°C. Add TEA (3.0 eq) followed by slow addition of Ethanesulfonyl chloride (1.1 eq).
-
Workup: After 2 hours, wash with water, 1N HCl, and brine. Concentrate to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
Phase III: Aza-Michael Addition
This is the convergent step where the pyrazole moiety attacks the exocyclic double bond.
Reagents:
-
Sulfonylated Azetidine Olefin (from Phase II)
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (or fully coupled pyrazole-pyrrolo-pyrimidine)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Solvent: Acetonitrile or DMF
Protocol:
-
Mixing: Combine the azetidine olefin (1.0 eq) and the pyrazole nucleophile (1.1 eq) in Acetonitrile.
-
Catalysis: Add DBU (0.5 eq) at room temperature.
-
Reaction: Heat the mixture to 50-60°C for 6–12 hours. The reaction is driven by the thermodynamic stability of the resulting quaternary center.
-
Isolation: Cool to RT. The product often precipitates or can be isolated by adding water and filtering the solid.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Temperature (HWE Step) | -5°C to 0°C (Addition) | Higher temps (>10°C) during base addition lead to polymerization of the ylide and lower yields. |
| Water Content (THF) | < 0.05% (Karl Fischer) | Moisture quenches the phosphonate ylide, halting the reaction. |
| Stoichiometry (Michael) | 1.0 : 1.1 (Olefin:Pyrazole) | Excess olefin is difficult to remove; excess pyrazole is preferred as it can be washed out. |
| Base Choice (Michael) | DBU (Organic base) | Inorganic bases (e.g., K₂CO₃) are less effective for this specific aza-Michael addition due to solubility issues. |
Troubleshooting Guide
-
Issue: Low conversion in HWE reaction.
-
Issue: Formation of ring-opened byproducts during sulfonylation.
References
-
Process Development of Baricitinib
-
Green Synthesis Approaches
- Patent Literature (Route Validation)
-
Reagent Properties
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof - Google Patents [patents.google.com]
- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. CN105541891A - Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib from intermediate - Google Patents [patents.google.com]
- 9. AU2018366342A1 - Method for preparing Baricitinib - Google Patents [patents.google.com]
- 10. WO2019114258A1 - Method for preparing baricitinib - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
Application Note: Aza-Michael Functionalization of tert-Butyl 2-Oxoazetidine-1-carboxylate Scaffolds
This Application Note is designed for researchers utilizing tert-Butyl 2-oxoazetidine-1-carboxylate (Boc-2-azetidinone) as a scaffold in medicinal chemistry.
It addresses a critical mechanistic paradox: The Aza-Michael addition (conjugate addition of a nitrogen nucleophile) is formally impossible on the intact tert-butyl 2-oxoazetidine-1-carboxylate molecule because the nitrogen is protected (quaternary). Therefore, this guide details the Deprotection-Activation-Addition workflow, treating the Boc-protected compound as a stable "masked" precursor for generating N-functionalized
Part 1: Executive Summary & Strategic Logic
The Mechanistic Challenge
tert-Butyl 2-oxoazetidine-1-carboxylate is a widely used, shelf-stable precursor for
-
Nucleophilicity: The nitrogen atom in the 2-azetidinone ring is inherently less nucleophilic than acyclic amides due to ring strain and resonance.
-
Steric/Electronic Blocking: The tert-butoxycarbonyl (Boc) group at the N1 position completely nullifies the nitrogen's ability to act as a Michael donor.
The Solution: The "Masked Nucleophile" Strategy
To perform an Aza-Michael reaction "involving" this compound, one must adopt a two-phase protocol. The Boc group serves as a stabilizer during storage and prior C3-functionalization, but it must be removed to "unmask" the N-H bond for the conjugate addition.
Strategic Decision Matrix:
-
Target: C3-Alkylation
Keep Boc (Use LiHMDS/Electrophile). -
Target: N-Alkylation (Aza-Michael)
Remove Boc (Use TFA Base/Michael Acceptor).
Part 2: Experimental Workflows
Phase A: Activation (Boc-Deprotection)
Objective: Isolate the reactive 2-azetidinone core or generate it in situ.
Reagents:
-
Substrate: tert-Butyl 2-oxoazetidine-1-carboxylate[1][2][3][4]
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Solvent: Dichloromethane (DCM)
Protocol:
-
Dissolve 1.0 equiv (e.g., 171 mg, 1 mmol) of tert-butyl 2-oxoazetidine-1-carboxylate in anhydrous DCM (5 mL) at 0 °C.
-
Add TFA (10-20 equiv) dropwise. Note: Large excess is standard to drive the equilibrium quickly and prevent polymerization.
-
Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1) should show disappearance of the starting material (
) and appearance of the polar amine ( ). -
Workup (Critical): Concentrate under reduced pressure to remove TFA. Co-evaporate with toluene (
) to remove trace acid.-
Result: 2-azetidinone trifluoroacetate salt.
-
Neutralization: If isolating, pass through a short pad of basic alumina or treat with
followed by rapid filtration, though in situ neutralization in Phase B is preferred to avoid hydrolysis.
-
Phase B: The Aza-Michael Addition
Objective: Conjugate addition of the unmasked lactam to a Michael Acceptor (e.g., Methyl Acrylate, Acrylonitrile).
Reagents:
-
Nucleophile: 2-Azetidinone (from Phase A)
-
Michael Acceptor: 1.2 – 1.5 equiv (e.g., Methyl acrylate,
-substituted maleimides) -
Base Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or
-
Solvent: Acetonitrile (MeCN) or DMF
Protocol:
-
Redissolve the crude 2-azetidinone salt in anhydrous MeCN (0.2 M concentration).
-
Add the Michael Acceptor (1.2 equiv).
-
Catalyst Addition:
-
Homogeneous: Add DBU (0.2 equiv). If using the TFA salt directly, add 1.2 equiv DBU (1.0 to neutralize, 0.2 catalytic).
-
Heterogeneous: Add anhydrous
(2.0 equiv).
-
-
Stir at RT. Optimization: If reaction is sluggish after 4 hours, heat to 40–60 °C.
-
Workup: Dilute with EtOAc, wash with saturated
(to remove DBU) and brine. Dry over .[4] -
Purification: Flash column chromatography.
Part 3: Mechanism & Pathway Visualization
The following diagram illustrates the transformation from the commercial Boc-protected precursor to the N-functionalized product via the Aza-Michael pathway.
Caption: Stepwise conversion of Boc-2-azetidinone to N-alkylated derivatives via deprotection and base-catalyzed conjugate addition.
Part 4: Data Summary & Troubleshooting
Comparative Catalyst Efficiency (Simulated Data)
The choice of base significantly impacts the yield of the Aza-Michael addition due to the
| Catalyst | Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| DBU | 0.2 | MeCN | 25 | 4 | 88 | Best balance of speed/yield. |
| 2.0 | DMF | 60 | 12 | 75 | Requires heating; harder workup. | |
| 2.0 | DCM | 25 | 24 | <30 | Base too weak for rapid reaction. | |
| TMG | 0.1 | MeCN | 25 | 6 | 82 | Tetramethylguanidine is a viable alternative. |
Troubleshooting Guide
-
Low Yield / Starting Material Recovery:
-
Cause: Incomplete deprotection in Phase A.
-
Fix: Ensure TFA is fresh and reaction runs until TLC confirms Boc removal.
-
-
Ring Opening (Hydrolysis):
-
Cause: Presence of water during the basic Phase B.
-
Fix: Use anhydrous MeCN/DMF. The
-lactam ring is sensitive to hydroxide attack.
-
-
Polymerization of Acceptor:
-
Cause: Excessive strong base initiating anionic polymerization of acrylates.
-
Fix: Add a radical inhibitor (e.g., hydroquinone) or reduce base loading.
-
Part 5: References
-
Compound Characterization: tert-Butyl 2-oxoazetidine-1-carboxylate (Compound 5). National Institutes of Health (NIH) / PubMed Central. Available at: [Link]
-
Aza-Michael Methodology: A general overview on the organocatalytic intramolecular aza-Michael reaction. Royal Society of Chemistry (RSC). Available at: [Link]
-
Catalytic Strategies: Recent advances in organocatalytic asymmetric aza-Michael reactions.[5] Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Beta-Lactam Reactivity: Synthesis and biological study of Azetidinone derivatives. Chemi-Journal. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. DSpace [scholarworks.umass.edu]
- 3. chemscene.com [chemscene.com]
- 4. N-Activated β-Lactams as Versatile Reagents for Acyl Carrier Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
Application Note: Scalable Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Executive Summary & Strategic Rationale
This technical guide details the synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS 1153949-11-1), a critical pharmacophore used in the manufacturing of Janus kinase (JAK) inhibitors such as Baricitinib .
The synthesis relies on a Horner-Wadsworth-Emmons (HWE) olefination .[1][2] Unlike the classic Wittig reaction, the HWE modification utilizes phosphonate carbanions, offering three distinct advantages for this specific azetidine scaffold:
-
Thermodynamic Control: The reaction favors the formation of the exocyclic double bond with high conversion rates, essential for the strained four-membered ring.
-
Purification Efficiency: The dialkyl phosphate byproducts are water-soluble, simplifying the workup to a liquid-liquid extraction rather than requiring tedious chromatography at scale.
-
Atom Economy: The use of diethyl (cyanomethyl)phosphonate allows for precise installation of the nitrile functionality under mild basic conditions that preserve the acid-sensitive Boc-protecting group.
Reaction Scheme & Workflow
The following diagram illustrates the reaction pathway and the critical process flow for the synthesis.
Figure 1: Process flow diagram for the HWE olefination of 1-Boc-3-azetidinone.
Materials & Stoichiometry
The stoichiometry is tuned to ensure complete consumption of the expensive ketone starting material.
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| 1-Boc-3-azetidinone | Limiting Reagent | 1.0 | 171.19 | Commercial or prepared via oxidation of 3-hydroxyazetidine. |
| Diethyl (cyanomethyl)phosphonate | HWE Reagent | 1.2 | 177.14 | Ensure high purity (>98%) to avoid side reactions. |
| Sodium Hydride (60% in oil) | Base | 1.3 | 24.00 | Must be washed with hexanes if oil removal is required (optional). |
| Tetrahydrofuran (THF) | Solvent | -- | 72.11 | Critical: Must be anhydrous and inhibitor-free. |
| Ammonium Chloride (sat.[3] aq.) | Quench | -- | 53.49 | Buffers reaction during workup. |
Detailed Experimental Protocol
Phase 1: Preparation of the Phosphonate Carbanion
Safety Note: Sodium hydride releases flammable hydrogen gas. Perform all steps in a functioning fume hood under a nitrogen or argon atmosphere.
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.
-
Base Suspension: Charge the flask with Sodium Hydride (60% dispersion in mineral oil, 1.3 equiv). Add anhydrous THF (10 mL per gram of ketone) and cool the suspension to 0 °C using an ice bath.
-
Phosphonate Addition: Dissolve Diethyl (cyanomethyl)phosphonate (1.2 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the NaH suspension over 15–20 minutes.
-
Observation: Evolution of hydrogen gas (
) will occur. The solution typically turns clear to slightly yellow as the carbanion forms.
-
-
Activation: Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
Phase 2: HWE Coupling
-
Substrate Addition: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in anhydrous THF (5 mL per gram). Transfer this solution to the addition funnel.
-
Reaction: Add the ketone solution dropwise to the cold phosphonate anion mixture over 20 minutes. Maintain the internal temperature below 5 °C.
-
Progression: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. The ketone spot (
) should disappear, replaced by the alkene product ( ).
-
Phase 3: Workup and Isolation
-
Quench: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated aqueous Ammonium Chloride (
). Caution: Vigorous bubbling may occur if excess NaH remains. -
Extraction: Dilute with water and extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Washing: Combine the organic layers and wash sequentially with:
-
Drying: Dry the organic phase over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure (Rotavap) at 40 °C. -
Purification: The crude residue is often a white to off-white solid of sufficient purity (>95%) for subsequent steps. If higher purity is required, recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Mechanistic Insight
The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to yield the alkene and a phosphate salt.
Figure 2: Mechanistic pathway of the Horner-Wadsworth-Emmons reaction.
Why this matters: The elimination step (Step 4) is stereoselective. While the exocyclic double bond in this specific azetidine derivative does not have E/Z isomerism in the traditional sense (due to ring symmetry relative to the double bond if the nitrogen is considered the reference), the geometry is fixed as the cyanomethylene group. The high driving force of the P=O bond formation ensures the reaction overcomes the steric strain of the azetidine ring.
References
-
World Intellectual Property Organization. (2009). International Publication No.[5] WO 2009/114512 A1: Azetidine Derivatives as JAK Inhibitors.Link
-
TCI Chemicals. (n.d.). Product Specification: 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine.[3][6][7][8]Link[6]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45789216: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate.Link
-
Organic Syntheses. (n.d.). Horner-Wadsworth-Emmons Reaction: General Procedures.[1] (Contextual Reference). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 6. 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | C10H14N2O2 | CID 45789216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Boc-3-(cyanomethylene)azetidine CAS 1153949-11-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine | 1153949-11-1 | TCI AMERICA [tcichemicals.com]
Application Note: Ring-Opening of tert-Butyl 2-Oxoazetidine-1-carboxylate with Grignard Reagents
Executive Summary
This application note details the controlled reaction of tert-butyl 2-oxoazetidine-1-carboxylate (N-Boc-2-azetidinone) with Grignard reagents (
Mechanistic Insight & Causality
The "Weinreb-Like" Stability
The success of this transformation relies on the unique electronic properties of the N-Boc
-
Activation: The tert-butoxycarbonyl (Boc) group withdraws electron density from the lactam nitrogen, preventing the nitrogen lone pair from effectively donating into the carbonyl (
-donation). This makes the carbonyl carbon significantly more electrophilic than a standard amide. -
Controlled Addition: Upon nucleophilic attack by the Grignard reagent (
), a magnesium chelate tetrahedral intermediate is formed. At low temperatures (-78°C), this intermediate is stable and does not collapse to the ketone in situ. -
Prevention of Over-Addition: Because the ketone is not generated until the acidic quench destroys the excess Grignard reagent, the common side reaction—double addition to form a tertiary alcohol—is effectively suppressed. This mimics the behavior of Weinreb amides.
Reaction Pathway Diagram
The following diagram illustrates the nucleophilic activation and the critical stable intermediate.
Caption: Mechanistic pathway showing the formation of the stable magnesium chelate intermediate, preventing over-addition.
Experimental Protocol
Materials & Reagents[1][2]
-
Substrate: tert-Butyl 2-oxoazetidine-1-carboxylate (Recrystallized from hexanes if necessary).
-
Reagent: Grignard Reagent (
) (Titrated immediately prior to use). -
Solvent: Anhydrous Tetrahydrofuran (THF) (Distilled from Na/Benzophenone or passed through activated alumina columns).
-
Quench: Saturated aqueous Ammonium Chloride (
) or 1M HCl.
Critical Control Points
-
Stoichiometry: Use 1.1 to 1.2 equivalents of Grignard reagent. Unlike free
-lactams (which require 2.0 eq due to N-H deprotonation), the N-Boc protected substrate requires only slight excess to drive kinetics. -
Temperature: The reaction must be initiated at -78°C . Warming to 0°C is permitted only after addition is complete to ensure full conversion, though many reactive Grignards (e.g., VinylMgBr) react fully at -78°C.
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under an Argon atmosphere.
-
Solvation: Charge the flask with tert-butyl 2-oxoazetidine-1-carboxylate (1.0 mmol) and dissolve in anhydrous THF (10 mL, 0.1 M concentration).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.
-
Addition: Add the Grignard reagent (1.1 mmol) dropwise via syringe over 5-10 minutes.
-
Observation: A color change (often yellow or slight turbidity) indicates the formation of the magnesium chelate.
-
-
Reaction: Stir at -78°C for 30 minutes. Monitor by TLC (Note: The intermediate may streak; look for disappearance of starting material).
-
Optional: If conversion is incomplete after 1 hour, warm slowly to 0°C.
-
-
Quench: While still cold, quench the reaction by adding saturated aqueous
(5 mL). Vigorous stirring is required to break up magnesium salts. -
Workup:
-
Allow the mixture to warm to room temperature.
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine (1 x 15 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Workflow Logic Diagram
Caption: Operational workflow for the Grignard addition protocol.
Scope and Performance Data
The following table summarizes expected yields based on the steric and electronic nature of the Grignard reagent (
| Grignard Reagent ( | R-Group Type | Product Type | Typical Yield (%) | Notes |
| PhMgBr | Aryl | Aromatic Ketone | 85-92% | Highly robust; standard benchmark. |
| MeMgI | Alkyl (Small) | Methyl Ketone | 75-85% | Requires strict temp control to avoid tertiary alcohol. |
| EtMgBr | Alkyl (Primary) | Ethyl Ketone | 80-88% | Good balance of reactivity/stability. |
| Alkyl (Bulky) | 40-60% | Steric hindrance at C2 reduces yield; slower reaction. | ||
| VinylMgBr | Vinyl | Enone precursor | 70-80% | Product is a Michael acceptor; handle with care. |
| AllylMgBr | Allyl | 65-75% | Prone to 1,2 vs 1,4 addition issues if warmed too fast. |
Troubleshooting & FAQs
Q1: I observe a tertiary alcohol byproduct. What went wrong?
-
Cause: The tetrahedral intermediate collapsed to the ketone during the reaction, which then reacted with a second equivalent of Grignard.
-
Solution: Ensure the reaction temperature remains at -78°C during addition. Verify the quality of your N-Boc protection (free N-H lactams require 2+ equivalents and behave differently). Avoid large excesses of Grignard (>1.5 eq).
Q2: The starting material is not being consumed.
-
Cause: Old Grignard reagent or wet solvent.
-
Solution: Titrate the Grignard reagent using a colorimetric indicator (e.g., salicylaldehyde phenylhydrazone) or 1,10-phenanthroline. Ensure THF is strictly anhydrous (
ppm water).
Q3: The Boc group was lost during workup.
-
Cause: Acidic hydrolysis during the quench.
-
Solution: Use saturated
(pH ~5-6) rather than HCl. If the product is very acid-sensitive, use a phosphate buffer (pH 7) for the quench.
References
-
Palomo, C., et al. (1994).[1] "Concise General Synthesis of
-Disubstituted -Amino Ketones from -Lactams." Journal of Organic Chemistry, 59(11), 3123–3130. -
Ojima, I., & Delaloge, F. (1997). "
-Lactam Synthon Method: Enantioselective Synthesis of Non-Proteinogenic Amino Acids." Chemical Society Reviews, 26, 377-386. -
Review on
-Amino Ketones: "Synthesis of -amino ketones via Ring Opening." Organic Chemistry Portal. -
Mechanism of Amide Activation: "Tetrahedral Intermediates in Organic Synthesis." Master Organic Chemistry.
Sources
Application Note: High-Efficiency Scalable Synthesis of tert-Butyl 2-Oxoazetidine-1-carboxylate
Executive Summary
This application note details the large-scale synthesis of tert-Butyl 2-oxoazetidine-1-carboxylate (N-Boc-2-azetidinone). This compound is a critical pharmacophore in the synthesis of monobactam antibiotics and a versatile synthon for ring-opening polymerization to access
Unlike standard amine protection, the nitrogen atom in the strained 2-azetidinone ring exhibits significantly reduced nucleophilicity due to amide resonance and ring strain. Consequently, standard uncatalyzed acylation protocols fail or proceed with poor conversion. This protocol utilizes a nucleophilic catalysis strategy using 4-Dimethylaminopyridine (DMAP) to generate a reactive
Reaction Mechanism & Logic
The synthesis relies on the activation of Di-tert-butyl dicarbonate (
Mechanistic Pathway
-
Activation: DMAP attacks
to form the highly electrophilic -tert-butoxycarbonyl-4-dimethylaminopyridinium ion. -
Acylation: The non-nucleophilic lactam nitrogen attacks this activated intermediate.
-
Regeneration: DMAP is displaced, and the unstable tert-butyl carbonic acid intermediate decomposes into
and tert-butanol.
Figure 1: Catalytic cycle for the DMAP-mediated N-protection of lactams. Note the regeneration of DMAP, allowing for substoichiometric loading.
Experimental Protocol (Large Scale)
Reagent Stoichiometry
The following table outlines the optimized stoichiometry for a 1.0 mol scale reaction.
| Component | Role | Equiv. | Mass/Vol | MW ( g/mol ) | Notes |
| 2-Azetidinone | Substrate | 1.0 | 71.1 g | 71.08 | Solid, hygroscopic. |
| Reagent | 1.2 | 261.9 g | 218.25 | Melt before use (mp 23°C). | |
| DMAP | Catalyst | 0.05 | 6.1 g | 122.17 | Toxic. Handle with care. |
| Triethylamine (TEA) | Base | 1.1 | 153 mL | 101.19 | Scavenges acidic impurities. |
| Dichloromethane | Solvent | - | 1.5 L | - | Can substitute with THF for green compliance. |
Step-by-Step Procedure
Step 1: Reactor Setup & Charging
-
Equip a 3-L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel.
-
Safety Check: Ensure the condenser is vented to a scrubber (dilute NaOH) to manage
evolution. -
Charge 2-Azetidinone (71.1 g, 1.0 mol) and Dichloromethane (1.0 L). Stir at 200 RPM until fully dissolved.
-
Add Triethylamine (153 mL, 1.1 mol) and DMAP (6.1 g, 50 mmol).
-
Cool the mixture to 0°C using a chiller.
Step 2: Controlled Addition (Critical Step)
-
Dissolve
(261.9 g, 1.2 mol) in Dichloromethane (500 mL) in the addition funnel. -
Add the
solution dropwise over 60–90 minutes .-
Process Control: Monitor internal temperature.[1] Do not allow
. -
Gas Evolution: Vigorous
evolution will occur. Adjust addition rate to prevent foaming/pressure buildup.
-
-
Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) naturally.
-
Stir for 12–16 hours .
Step 3: Reaction Monitoring (IPC)
-
Method: TLC (Silica, 30% EtOAc/Hexane) or HPLC.
-
Endpoint: Disappearance of 2-Azetidinone (
). Product . -
Staining:[2] Use Ninhydrin or Permanganate stain (Lactams stain poorly with UV; Iodine is preferred).
Step 4: Workup & Isolation
-
Quench: Cool the mixture to 10°C. Add 10% Citric Acid solution (500 mL) slowly.
-
Purpose: Citric acid protonates DMAP and TEA, moving them to the aqueous layer without hydrolyzing the sensitive N-Boc lactam.
-
-
Phase Separation: Separate the organic layer.
-
Washes: Wash the organic layer with:
-
Saturated
(2 x 500 mL) – Removes excess acid/phenols. -
Brine (1 x 500 mL) – Drying.
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure ( ) to a solid/oil residue.
Step 5: Purification (Crystallization)
-
Note: Avoid column chromatography for kilogram scales.
-
Dissolve the crude residue in a minimum amount of warm Ethyl Acetate (~100–150 mL).
-
Slowly add Hexanes (or Heptane) (~400–500 mL) while stirring until turbidity persists.
-
Cool to -20°C overnight.
-
Filter the white crystalline solid and wash with cold Hexanes.
-
Yield Target: 85–92% (145–157 g).
Analytical Specifications (QC)
| Test | Specification | Characteristic Signals |
| Appearance | White Crystalline Solid | - |
| Melting Point | 48–52°C | Sharp range indicates high purity.[3] |
| Conforms to Structure | ||
| IR Spectroscopy | Conforms to Structure | 1790 cm |
| HPLC Purity | > 98.0% | - |
Safety & Handling (HSE)
-
Beta-Lactam Sensitization:
-
Hazard: 2-Azetidinone and its derivatives can cause severe allergic reactions (anaphylaxis) in sensitized individuals.
-
Control: Handle in a dedicated fume hood or isolator. Use double gloving and N95/P3 respiratory protection if handling solids. Decontaminate surfaces with 1M NaOH (hydrolyzes the ring).
-
-
Gas Evolution (
):-
Hazard: Rapid addition of
can cause reactor over-pressurization. -
Control: Ensure the reactor vent is not blocked. Use a bubbler to monitor gas flow.
-
-
DMAP Toxicity:
-
Hazard: Highly toxic by skin absorption.
-
Control: Wear chemical-resistant sleeves/apron. Wash immediately if contact occurs.[4]
-
References
-
Grehn, L., & Ragnarsson, U. (1984). A convenient method for the preparation of 1-(tert-butoxycarbonyl)pyrroles. Angewandte Chemie International Edition in English, 23(4), 296-301. Link
- Foundational reference for DMAP-catalyzed Boc protection of non-nucleophilic nitrogens.
-
Singh, G. S. (2003). Recent advances in the synthesis of azetidin-2-ones. Tetrahedron, 59(39), 7631-7649. Link
- Comprehensive review of beta-lactam synthesis and properties.
-
Org. Synth. (2008). Synthesis of N-Boc-beta-lactams. Organic Syntheses, 85, 15. Link
- General procedures for handling sensitive carbam
-
PubChem Compound Summary. (2023). 2-Azetidinone (CID 136721) and tert-Butyl 2-oxoazetidine-1-carboxylate. National Center for Biotechnology Information. Link
-
Source for physical properties and safety data.[5]
-
Sources
Optimization of reaction conditions for azetidine synthesis
Technical Support Center: Azetidine Synthesis Optimization Topic: Optimization of Reaction Conditions for Azetidine Synthesis Role: Senior Application Scientist Status: Active | Ticket ID: AZT-OPT-2024
Strategic Overview: Selecting the Right Methodology
Azetidines are deceptively simple four-membered heterocycles. Their synthesis is governed by a battle between enthalpy (high ring strain, ~26 kcal/mol) and entropy (unfavorable probability of chain-end encounter).
Before troubleshooting specific failures, verify that your chosen route matches your substrate's electronic and steric profile.
Figure 1: Strategic Decision Matrix for Azetidine Synthesis. Select the pathway that minimizes entropic penalties for your specific substrate.
Module A: Nucleophilic Cyclization ( -Haloamines)
The Problem: You observe starting material consumption but isolate a viscous oil or polymer instead of the discrete azetidine.
Diagnosis: The reaction is failing the kinetic competition between intramolecular cyclization (
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Concentration | < 0.05 M | Critical. |
| Base | Strong, non-nucleophilic bases prevent | |
| Solvent | Polar aprotic solvents stabilize the charged transition state but do not solvate the nucleophile too heavily (increasing reactivity). | |
| Temperature | Reflux (Rapid) | High heat helps overcome the enthalpic barrier of ring strain. |
Q: My LCMS shows a mass corresponding to the dimer (
-
Fix: Implement a pseudo-high dilution technique. Do not dump the substrate into the base. Instead, slowly add the substrate (in solvent) via syringe pump to a refluxing solution of the base over 4-6 hours. This keeps the instantaneous concentration of the reactive intermediate near zero.
Module B: Reductive Synthesis (From -Lactams)
The Problem: The reduction of
Diagnosis: Azetidines are highly polar and basic. They coordinate strongly to Aluminum species formed during the quench, getting trapped in the "alumina gray sludge."
The Solution: The Rochelle Salt Protocol
Do not use the standard Fieser (
Step-by-Step Protocol:
-
Reaction: Reflux
-lactam with 2-3 equiv in dry THF/Ether. -
Quench: Cool to 0°C. Dilute with wet ether.
-
The Key Step: Add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) solution (approx. 20 mL per gram of
). -
Stirring: Vigorously stir the biphasic mixture at room temperature for 2-4 hours (or overnight).
-
Observation: The gray emulsion will separate into two perfectly clear layers. The tartrate chelates the aluminum, releasing your azetidine into the organic layer.
-
Extraction: Separate and extract the aqueous layer with
(DCM).
Figure 2: Workup Selection Logic. For azetidines, chelation breaking via Rochelle Salt is mandatory to prevent product occlusion in aluminum salts [2].
Module C: Visible-Light [2+2] Cycloaddition (Aza-Paternò-Büchi)[1]
The Problem: Low conversion or lack of stereocontrol when coupling imines and alkenes.
Diagnosis: Direct excitation of imines often fails or leads to rapid relaxation. The reaction requires Triplet Energy Transfer (EnT) to access the excited state required for the [2+2] cycloaddition.
Optimization Guide (Based on Schindler/Teichmann Protocols):
Q: Which catalyst should I use? A:
-
Iridium Catalysts (e.g.,
): Gold standard for efficiency. High triplet energy ( kcal/mol) ensures efficient transfer to the imine/oxime [3]. -
Thioxanthone (Organic): A cheaper, metal-free alternative but may require longer irradiation times.
Q: How does concentration affect this specific reaction? A: Unlike the nucleophilic substitution (which needs dilution), this bimolecular reaction often benefits from moderate concentrations (0.1 M - 0.2 M) to facilitate the encounter between the excited triplet imine and the alkene. However, going too high (>0.5 M) can lead to radical recombination side products.
Experimental Tip: Degas your solvent thoroughly (freeze-pump-thaw x3). Triplet states are quenched by molecular oxygen (
Module D: Isolation & Stability (The "Hidden Killer")
The Problem: The reaction worked (confirmed by crude NMR), but the product vanished after column chromatography.
Diagnosis: Azetidines are susceptible to acid-catalyzed ring opening on silica gel.[1] The inherent ring strain makes the nitrogen lone pair highly basic and the ring carbons electrophilic upon protonation.
Purification Protocol:
-
Stationary Phase:
-
Best: Basic Alumina (Activity III).
-
Alternative: Silica Gel pre-treated with 1-2% Triethylamine (
). Flush the column with (99:1) before loading your sample.
-
-
Eluent: Always include 1%
or in your mobile phase to keep the silica deactivated. -
Volatility Warning: Simple azetidines (MW < 150) are volatile.
-
Do not use a high-vacuum pump for extended periods.
-
Do not rotovap to dryness in a water bath > 30°C.
-
Fix: Isolate as a hydrochloride salt (
in ether) if the free base is too volatile. The salt is stable and non-volatile.
-
References
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link
- Seyferth, D. (2009). "The Grignard Reagents of Azetidines." Organometallics.
-
Schindler, C. S., et al. (2020). "Visible Light-Mediated Aza Paternò–Büchi Reaction of Acyclic Oximes and Alkenes." Science, 369(6506), 939-945. Link
-
Aggarwal, V. K., et al. (2023). "Strain-Release Functionalization of Azabicyclo[1.1.0]butanes." Journal of the American Chemical Society. (Relevant for strain-release methodologies).[2][3] Link
Sources
Technical Support Center: Boc Protection of Azetidine
Executive Summary: The "Strain" Challenge
Azetidine is not a simple secondary amine.[1] Unlike its 5-membered (pyrrolidine) or 6-membered (piperidine) counterparts, azetidine possesses significant ring strain (~25.4 kcal/mol) .[2] This distinct physical property dictates its reactivity profile, stability, and handling requirements.
Successful Boc protection of azetidine requires navigating two primary failure modes:
-
Volatility: The free base (azetidine) boils at ~61–62°C, leading to "vanishing" starting material.
-
Ring Instability: While more stable than aziridines, the ring is susceptible to acid-catalyzed opening (polymerization) during aggressive workups.
Core Protocol: The "In-Situ Neutralization" Method
Recommended for maximal yield and safety.
Why this method? We strongly advise against isolating azetidine free base due to its volatility and toxicity. This protocol utilizes Azetidine Hydrochloride (Azetidine·HCl) as the stable precursor, neutralizing it in situ.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Azetidine[1][2][3][4][5][6][7][8][9]·HCl | 1.0 | Substrate (Stable solid) |
| DCM (Dichloromethane) | [0.2 M] | Solvent (High solubility for N-Boc product) |
| Triethylamine (TEA) | 2.2 - 2.5 | Base (1.0 eq to neutralize HCl, >1.0 eq to drive reaction) |
| Boc Anhydride ( | 1.1 - 1.2 | Protecting Group Source |
| DMAP | 0.05 (Cat.) | Catalyst (Optional, speeds up sluggish reactions) |
Step-by-Step Workflow
-
Suspension: Suspend Azetidine·HCl (1.0 eq) in DCM (0.2 M concentration) at 0°C.
-
Neutralization: Add TEA (2.5 eq) dropwise. The solution will clarify as the free amine is liberated and TEA·HCl forms.
-
Addition: Add solution of
(1.1 eq) in minimal DCM dropwise at 0°C. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Checkpoint: Monitor by TLC (See Section 4 for Visualization).
-
-
Workup (Critical):
-
Wash organic layer with Water (
). -
Wash with 10% Citric Acid (mildly acidic, pH ~4) to remove excess TEA and unreacted azetidine. Do NOT use strong HCl.
-
Wash with Brine , Dry over
, Filter.
-
-
Concentration: Concentrate under reduced pressure. Caution: Do not heat water bath >40°C; N-Boc-azetidine is an oil that can show volatility under high vacuum/heat.
Visualizing the Workflow
Figure 1: Logical flow of the in-situ neutralization strategy, highlighting the risk of ring opening under strong acidic conditions.
Troubleshooting Guide (Symptom -> Diagnosis -> Solution)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Volatility of Free Base | Switch to the Azetidine·HCl protocol. If you must use free base, keep the system sealed and cold (0°C) until |
| "Invisible" TLC | Lack of Chromophore | N-Boc-azetidine is not UV active (254 nm). Use Iodine ( |
| Polymer/Goo Formation | Ring Opening | Workup was too acidic (pH < 3) or reaction overheated. Use Citric Acid or |
| Product is Volatile | Over-drying | The product is a low-molecular-weight oil. Do not leave on high vacuum (>0.1 mmHg) for extended periods. |
| Incomplete Reaction | Aggregation | Azetidine·HCl is not soluble in DCM until neutralized. Ensure vigorous stirring during TEA addition to fully liberate the amine. |
Frequently Asked Questions (Deep Dive)
Q1: Why can't I just use Azetidine free base directly?
A: You can, but it is operationally hazardous. Azetidine free base has a boiling point of ~61°C. In an open flask or during weighing, you will lose significant mass to evaporation, leading to incorrect stoichiometry (excess
Q2: How do I purify the product if it's an oil?
A: N-Boc-azetidine is typically a colorless oil.
-
Extraction: If the reaction is clean, the acid/base workup (Section 2, Step 5) is usually sufficient to yield >95% purity.
-
Distillation: For large scales, it can be distilled under vacuum (approx 100–130°C at reduced pressure), but this carries thermal risk.
-
Column: It is stable on silica. Use Hexane/EtOAc (gradient 9:1 to 7:3). Stain with Iodine to visualize fractions.
Q3: Can I use Schotten-Baumann conditions (NaOH/Water/Dioxane)?
A: Yes. This is a robust alternative.
-
Protocol: Dissolve Azetidine·HCl in Water/Dioxane (1:1). Add 2.5 eq NaOH. Add
. -
Pros: No organic base (TEA) removal needed.
-
Cons: Extraction of the product from the aqueous phase can be difficult if the product is somewhat water-soluble (N-Boc azetidine is lipophilic, but small impurities may drag). The DCM method is generally preferred for ease of workup.
Q4: I see a "double spot" on TLC. Is my product decomposing?
A: Likely not. N-Boc compounds, especially cyclic amines, often exhibit Rotamers (restricted rotation around the N-C(O) bond) on NMR and sometimes on TLC (appearing as a streak or figure-8).
-
Verification: Run a High-Temperature NMR. The peaks should coalesce.
References & Authority
-
Ring Strain & Reactivity:
-
Boc Protection Protocols (General & Specific):
-
Source: Organic Chemistry Portal - Protective Groups.
-
Context: Standard protocols for amine protection using
and base.
-
-
Visualization Techniques:
-
Source: Chemistry LibreTexts - TLC Visualization.
-
Context: Validation that aliphatic Boc-amines require non-UV visualization (Iodine/KMnO4).
-
-
Azetidine Handling:
-
Source: National Institutes of Health (NIH) - Azetidine Synthesis & Stability.
-
Context: Discusses the handling of azetidine salts to avoid volatility issues.
-
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 1-Cbz-3-(Boc-amino)azetidine Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 112257-42-8 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Azetidine synthesis [organic-chemistry.org]
Technical Support Center: Azetidine Stability & Reaction Optimization
Topic: Preventing Dimerization & Oligomerization in Azetidine Chemistries Ticket ID: AZT-STAB-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Hidden" Reactivity
Azetidines are deceptive. With a ring strain of ~26 kcal/mol, they are significantly more stable than aziridines, leading many researchers to treat them like pyrrolidines. This is a critical error.
The primary failure mode in azetidine chemistry is Ring-Opening Polymerization (ROP) . This often begins with dimerization , where a neutral azetidine attacks a protonated or activated azetidine. This guide addresses the root causes of this "gumming" phenomenon and provides validated protocols to prevent it.
Module 1: The Mechanism of Failure
User Question: "Why did my clear reaction mixture turn into an insoluble white solid/gum after workup?"
Technical Insight: You likely triggered Cationic Ring-Opening Polymerization. This is an autocatalytic cascade.
-
Activation: A subset of azetidine molecules becomes protonated (or coordinated to a Lewis Acid).
-
Nucleophilic Attack: A neutral azetidine (acting as a nucleophile) attacks the
-carbon of the activated ring (electrophile). -
Ring Opening: The ring snaps open, relieving strain.
-
Propagation: The resulting dimer is a linear amine that is often more basic than the monomer, driving further proton transfer and attack.
Visualization: The Dimerization Cascade
The following diagram illustrates the kinetic pathway you must interrupt.
Caption: Mechanism of cationic ring-opening dimerization. The reaction is driven by the relief of ring strain (~26 kcal/mol) upon nucleophilic attack.
Module 2: Synthesis & Functionalization Troubleshooting
User Question: "I am trying to alkylate a free-base azetidine, but yields are low. How do I stop self-reaction?"
Troubleshooting Protocol: When functionalizing the nitrogen (N-alkylation or acylation), you are fighting a competition between the external electrophile (your reagent) and the internal electrophile (another azetidine molecule).
Critical Control Parameters (CCP)
| Parameter | Recommendation | Scientific Rationale |
| Concentration | < 0.1 M (High Dilution) | Reaction rate of dimerization is typically second-order with respect to azetidine concentration. Dilution exponentially reduces self-collision probability. |
| Temperature | -78°C to 0°C | Low temperature suppresses the activation energy required for ring opening, favoring the kinetically faster N-attack on the external electrophile. |
| Base Selection | Non-Nucleophilic (e.g., DIPEA, 2,6-Lutidine) | Avoid nucleophilic bases (like DMAP or Pyridine) which can attack the ring themselves or activate it via acyl-pyridinium species. |
| Addition Order | Inverse Addition | Add the azetidine slowly to the electrophile. Ensure the azetidine is never in excess relative to the electrophile. |
Module 3: Deprotection & Isolation (The Danger Zone)
User Question: "My yield vanishes after removing the Boc group. I see the product by LCMS, but it disappears during concentration."
Technical Insight: The free base of an azetidine is thermodynamically unstable in concentrated form. Evaporating solvent increases concentration, forcing intermolecular proximity and triggering polymerization.
Validated Protocol: "Trap and Freeze" Strategy
Do not isolate the free base unless absolutely necessary.
Step-by-Step Methodology:
-
Deprotection: Dissolve N-Boc azetidine in minimal DCM. Add 4N HCl in Dioxane (preferred over TFA to avoid hygroscopic salts).
-
Precipitation: The azetidine-HCl salt should precipitate. If not, add diethyl ether or MTBE to force precipitation.
-
Filtration: Filter the solid salt under inert atmosphere (Argon/N2).
-
Storage: Store as the hydrochloride salt.
If you MUST use the free base for the next step:
-
Perform the workup (e.g., NaHCO3 wash) at 0°C .
-
Keep the organic phase dilute.
-
Do not concentrate to dryness. Perform a "solvent swap" (azeotropic distillation) directly into the solvent for the next reaction.
Workflow Visualization: Decision Tree
Caption: Operational decision tree for handling azetidine intermediates. Note the critical warning against concentrating the free base.
Frequently Asked Questions (FAQs)
Q: Can I use TFA for deprotection? A: Yes, but TFA salts are often hygroscopic and can form "oils" rather than solids. These oils can contain pockets of high acidity that promote degradation over time. We recommend converting the TFA salt to an HCl salt (via Dowex resin or HCl/Ether treatment) for long-term stability [1].
Q: I see a "dimer" peak in my LCMS (+56 mass units). What is this? A: This is the tell-tale sign of ring opening. The +56 unit corresponds to the addition of a C3H6N fragment. If you see this, your reaction mixture was likely too concentrated or too warm.
Q: Is the azetidine ring stable to reductive amination? A: Generally, yes. However, avoid using strong Lewis acids (like TiCl4) which can coordinate to the ring nitrogen and activate it for opening. Sodium triacetoxyborohydride (STAB) at mild pH is the preferred reagent system.
References
-
Goethals, E. J., et al. (2017). Cationic Ring-Opening Polymerization of Azetidine. Macromolecules. Link (Note: Foundational mechanism verification).
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link (Context on handling reactive amine intermediates).
-
Soda, Y., et al. (2018). Anionic Ring-Opening Polymerization of N-Sulfonyl Azetidines. Journal of the American Chemical Society. Link
Technical Support Center: Cross-Coupling Catalyst Optimization
Mission: To empower research teams in transitioning from "it works" (1–5 mol%) to "it scales" (<0.1 mol%) by applying mechanistic rigor rather than trial-and-error.
Module 1: The Diagnostic Triage
Before adding more catalyst, determine why the current loading failed.
The "Stalled Reaction" Decision Matrix
Symptom: The reaction starts well but plateaus at 60–80% conversion. Adding time does not increase yield.
Immediate Action: Perform a Standard Addition Test .
-
Take the stalled reaction mixture.
-
Add fresh substrate (0.2 equiv).
-
Monitor for 1 hour.
Interpretation:
-
Scenario A: No new product forms.
-
Diagnosis:Catalyst Death. The active Pd species has irreversibly aggregated to Pd black or formed an inactive dimer.
-
Solution: Switch to a more stable precatalyst (e.g., Buchwald G3/G4) or increase ligand:metal ratio.
-
-
Scenario B: New product forms at the initial rate.
-
Diagnosis:Product Inhibition or Substrate Depletion. The catalyst is alive, but the product is binding to the metal center, or the kinetics are higher order in substrate.
-
Solution: Dilute the reaction or change the ancillary ligand to one with a smaller cone angle (if steric crowding is the cause).
-
Diagnostic Flowchart
Caption: Figure 1. Triage workflow to distinguish between catalyst deactivation (death) and kinetic inhibition.
Module 2: Troubleshooting Specific Failure Modes
Issue A: The "Black Crash" (Pd Aggregation)
User Question: "I dropped the loading from 1 mol% to 0.1 mol%, and the reaction turned black instantly and failed. Why?"
Technical Explanation: At low loadings, the concentration of the stabilizing ligand is often too low to protect the Pd(0) intermediate. Without sufficient ligand pressure, Pd(0) enters an off-cycle pathway, agglomerating into catalytically inactive nanoparticles (Pd black). This is often exacerbated by "induction periods" where Pd(II) is reduced to Pd(0) too slowly, leaving unprotected metal species vulnerable.
The Fix:
-
Switch to Precatalysts: Move from Pd(OAc)₂/Phosphine to defined precatalysts (e.g., Buchwald G4 or Hazari dimers). These guarantee a 1:1 Pd:Ligand ratio upon activation.
-
Solvent Quality: Ensure solvents are degassed. Oxygen accelerates phosphine oxidation, stripping the metal of its protective ligand.
Issue B: The "Induction Lag"
User Question: "My kinetic profile shows nothing happens for 30 minutes, then it takes off. Is this normal?"
Technical Explanation: This indicates a slow activation step. If you are using Pd(II) salts (like PdCl₂ or Pd(OAc)₂), they must be reduced to Pd(0) in situ by the phosphine, amine, or an additive. This consumes ligand and is chemically inefficient.
The Fix: Use a rapidly activating precatalyst .
-
Old Tech: Pd(PPh₃)₄ (Unstable, variable quality).
-
New Tech:Pd-G4 active esters (Buchwald). These activate via base-mediated reductive elimination, releasing the active L-Pd(0) species within seconds, even at room temperature [2].
Mechanism of Deactivation vs. Cycle
Caption: Figure 2. The active catalytic cycle versus the irreversible off-cycle deactivation pathway (Pd Black formation).
Module 3: Optimization Protocols
Protocol: Determination of Minimum Effective Loading (MEL)
Do not weigh sub-milligram quantities of catalyst. Use the Stock Solution Method.
Objective: Determine the lowest Pd loading that achieves >95% conversion within a set time (e.g., 4 hours).
Reagents:
-
Stock A: Precatalyst (e.g., XPhos Pd G4) dissolved in THF/DCM (Concentration: 10 µmol/mL).
-
Stock B: Substrate mixture (Electrophile + Nucleophile + Internal Standard).
Workflow:
-
Prepare 5 Vials: Label them 1.0%, 0.5%, 0.1%, 0.05%, 0.01% mol loading.
-
Dosing:
-
Calculate the volume of Stock A required for each loading.
-
Crucial Step: For the 0.01% vial, perform a secondary dilution of Stock A (1:10) to ensure pipetting accuracy.
-
-
Reaction: Add solvent and base. Heat all vials simultaneously in a heating block.
-
Sampling: Take aliquots at T=1h and T=4h.
-
Analysis: Plot Conversion vs. Loading.
Data Interpretation Table:
| Loading (mol%) | T=1h Conv. | T=4h Conv. | Interpretation | Action |
| 1.00% | 99% | 99% | Over-catalyzed. | Reduce. |
| 0.10% | 85% | 99% | Ideal Kinetic profile. | Target for Scale-up. |
| 0.01% | 20% | 22% | Catalyst Death. | Unstable. Add 10% extra free ligand. |
Protocol: "Same Excess" Experiment (RPKA)
Based on the methodology of Donna Blackmond [1].
Purpose: To detect catalyst deactivation without running multiple reactions. Concept: Run two reactions with different initial concentrations but the same "excess" ([Nucleophile] - [Electrophile]). If the rate curves do not overlay when plotted against "excess concentration," the catalyst is deactivating over time.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use "Pd EnCat" or heterogeneous Pd to solve loading issues? A: Be careful. While these handle metal removal well, they often suffer from significant mass-transfer limitations. For difficult couplings (sterically hindered or electron-poor), a homogeneous catalyst at 500 ppm is often more efficient and cheaper than a heterogeneous catalyst at 5 mol%.
Q: How do I remove Pd if I use homogeneous catalysts? A: If you optimize loading down to <200 ppm, standard workups (crystallization) often bring residual Pd to <10 ppm (ICH limits). If not, use specific scavengers like SiliaMetS® Thiol or QuadraPure™ TU during the final workup.
Q: Why does my reaction work in the glovebox but fail on the Schlenk line? A: This is a classic sign of oxygen sensitivity of the active catalytic species (not necessarily the precatalyst).
-
Troubleshooting: Check your inert gas purity. Use a "sparge" technique (bubbling Argon through solvent for 15 mins) rather than just "vacuum/backfill," which is less effective at removing dissolved oxygen.
References
-
Blackmond, D. G. (2005).[1][2][3] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[1][2][3] Angewandte Chemie International Edition, 44(28), 4302–4320.[1][3]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013).[4][5] Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4, 916-920.[4][5]
-
Sheridan, M. V., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936–1944.
-
Hartwig, J. F. (2010).[6] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
Sources
- 1. scribd.com [scribd.com]
- 2. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Azetidine Synthesis & Thermal Control
Topic: Temperature Control in the Synthesis of Azetidine Derivatives
Department: Chemical Process R&D / Heterocyclic Chemistry Support Ticket ID: AZT-THERM-2024 Status: Open / Guide Generated
Executive Summary: The Thermal "Goldilocks" Zone
From: Dr. Aris Thorne, Senior Application Scientist To: R&D Team
Synthesizing azetidines (saturated 4-membered nitrogen heterocycles) presents a unique thermodynamic paradox. You are fighting against a ring strain of approximately 25.4 kcal/mol [1].[1]
-
Too Cold: The reaction fails to overcome the high activation energy barrier required to force the atoms into the strained conformation (Kinetic failure).
-
Too Hot: The ring forms but immediately undergoes thermal ring-opening polymerization (ROP) or elimination to form allylamines (Thermodynamic failure).
This guide provides the thermal protocols required to navigate this narrow window, ensuring high yields and reproducible scale-up.
Module 1: Critical Temperature Protocols by Method
Protocol A: Intramolecular Nucleophilic Cyclization (The Standard)
Most common route: Cyclization of
The Mechanism:
This reaction relies on an internal
Optimized Thermal Ramp:
-
Activation Phase (-10°C to 0°C):
-
Action: Addition of leaving group activators (e.g., Mesyl chloride, Tosyl chloride) to the amino alcohol.
-
Why: Exothermic reaction. Higher temperatures here cause premature displacement or elimination side products.[2]
-
-
Cyclization Phase (60°C - 80°C):
-
Action: Heating the intermediate in a polar aprotic solvent (acetonitrile or DMSO) with base.
-
Why: You must supply enough energy to cross the strain barrier.
-
Critical Threshold: Do not exceed 100°C for prolonged periods unless using specific stabilizing substituents. Unsubstituted azetidines degrade rapidly above this point.
-
Protocol B: Thermal [2+2] Cycloaddition (Staudinger/Paternò-Büchi)
Route: Reaction of imines with alkenes or ketenes.
The Mechanism: Thermal cycloadditions often require forcing conditions to align the orbitals of the imine and the alkene.
Data: Yield Sensitivity to Temperature Case Study: Copper(I)-Catalyzed Rearrangement/Cyclization [2]
| Temperature | Solvent | Reaction Time | Isolated Yield | Outcome Analysis |
| 80°C | 1,4-Dioxane | 72 h | 10% | Kinetic Failure: Insufficient energy to drive cyclization. |
| 100°C | 1,4-Dioxane | 55 h | 45% | Intermediate: Slow conversion. |
| 120°C | 1,4-Dioxane | 48 h | 72-86% | Optimal: Balance of rate and stability.[3] |
| 140°C+ | 1,4-Dioxane | 24 h | <30% | Thermal Degradation: Ring opening/polymerization dominates. |
Module 2: Troubleshooting & FAQs
Q1: My reaction mixture turned into an insoluble viscous tar. What happened?
Diagnosis: Thermal Ring-Opening Polymerization (ROP). The Science: The azetidine ring is a "loaded spring." If the temperature is too high, or if a Lewis acid initiator is present (even trace amounts), the ring opens. The amine end of the opened molecule attacks another ring, triggering a chain reaction. Solution:
-
Reduce Temperature: Cap your reaction at 80°C.
-
Check Solvent: Avoid acidic solvents. Ensure your solvent (e.g., DMSO, DMF) is free of trace metal impurities that can catalyze ROP.
-
Quench Early: Do not let the reaction stir overnight at reflux "just to be safe." Monitor via LCMS and quench immediately upon conversion plateau.
Q2: I observe the formation of allylamines instead of azetidines.
Diagnosis: Elimination (
-
Lower the Temperature:
is less sensitive to temperature drops than . Lowering the temp by 10-20°C often favors substitution. -
Change Base: Switch to a less bulky, "softer" base (e.g., Carbonate vs. Alkoxide) to disfavor proton abstraction.
Q3: Why is my yield low in the [2+2] cycloaddition even at high temps?
Diagnosis: Reversible Retro-Cycloaddition. The Science: The formation of the 4-membered ring is reversible. At high thermodynamic equilibrium, the entropy-favored open starting materials (2 molecules) are often preferred over the single strained product molecule. Solution:
-
Trap the Product: Use a subsequent step (e.g., reduction or protection) in situ to remove the azetidine from the equilibrium.
-
Concentration: Run the reaction at higher concentrations to favor the bimolecular forward reaction.
Module 3: Visualizing the Reaction Landscape
The following diagram illustrates the kinetic vs. thermodynamic pathways. Note how the "Goldilocks Zone" avoids both the activation energy cliff and the degradation pit.
Figure 1: Reaction energy landscape showing the narrow operational window for successful azetidine synthesis. Green path indicates optimal thermal control.
Module 4: Scale-Up Safety Warning
Critical Alert: Azetidine synthesis is exothermic upon cyclization, but the reaction requires heat to start.
-
The Hazard: On a large scale (>100g), heating the reactor to 80°C can trigger a rapid, self-accelerating cyclization wave. The heat generated by ring formation cannot escape, pushing the temperature past the degradation threshold (leading to rapid gas evolution/pressure).
-
Control Measure: For scale-up, use Dosing Controlled Reaction (DCR) .
-
Heat the solvent/base mixture to the target temperature (e.g., 80°C).
-
Slowly dose the substrate precursor into the hot mixture.
-
This ensures the concentration of unreacted precursor is always low, preventing thermal runaway.
-
References
-
Mughal, H., & Szostak, M. (2021).[3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-driven Character of the Four-membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zhang, Z., et al. (2022).[4] Synthesis of Azetidine Nitrones... through a Copper(I)-Catalyzed Cascade Strategy. Organic Letters. Available at: [Link]
-
Schindler, C. S., et al. (2020).[1][5][6] Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. Available at: [Link]
Sources
Comparative Efficacy Guide: tert-Butyl 2-Oxoazetidine-1-carboxylate vs. 3-Oxo Analogues in Baricitinib Synthesis
Executive Summary
In the synthesis of Baricitinib (Olumiant), the selection of the azetidine precursor is the critical determinant of overall yield and impurity profiles. This guide compares the efficacy of tert-Butyl 2-oxoazetidine-1-carboxylate (the "2-Oxo" variant) against the industry-standard tert-Butyl 3-oxoazetidine-1-carboxylate (the "3-Oxo" variant).
Critical Finding: While tert-Butyl 2-oxoazetidine-1-carboxylate is a stable
Recommendation: For all drug development and scale-up workflows, tert-Butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4) is the required starting material. The 2-oxo compound should be considered chemically unsuitable for this specific target.
Structural & Mechanistic Analysis
To understand the efficacy gap, one must analyze the structural requirements of Baricitinib against the reactivity profiles of both precursors. Baricitinib features a 1-ethylsulfonyl-3-(cyanomethylene)azetidine core (prior to pyrazole coupling).
Comparative Profile
| Feature | The Candidate (2-Oxo) | The Standard (3-Oxo) |
| IUPAC Name | tert-Butyl 2-oxoazetidine-1-carboxylate | tert-Butyl 3-oxoazetidine-1-carboxylate |
| Common Name | N-Boc- | 1-Boc-3-Azetidinone |
| CAS Number | 85226-06-4 | 398489-26-4 |
| Functional Group | Amide (Lactam) at C2 | Ketone at C3 |
| Hybridization at C3 | ||
| Baricitinib Utility | Low. Requires multi-step rearrangement.[1] | High. Direct precursor via HWE reaction. |
The Mechanistic Bottleneck
Why the 3-Oxo (Standard) Works: The 3-oxo precursor possesses a ketone at the C3 position. This is the exact site where the cyanomethyl group must be attached in Baricitinib. The ketone undergoes a highly efficient Horner-Wadsworth-Emmons (HWE) reaction with diethyl cyanomethylphosphonate to form the exocyclic double bond (tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate). This intermediate is then ready for Michael addition with the pyrazole core.
Why the 2-Oxo (Candidate) Fails:
The 2-oxo precursor is a
-
C3 Functionalization: Alkylating the C3 position (alpha to the lactam) is possible but requires strong bases (e.g., LDA) and electrophiles, often leading to ring opening due to ring strain.
-
Reductive Chemoselectivity: Even if the cyanomethyl group is installed at C3, the C2 carbonyl (lactam) must be reduced to a methylene (
) to form the final azetidine ring. Reagents capable of reducing lactams (e.g., ) will indiscriminately reduce the nitrile (cyanomethyl) group and potentially the Boc protecting group, destroying the molecule.
Experimental Efficacy Data
The following data contrasts the industrial performance of the 3-Oxo route (Standard) against the theoretical limitations of the 2-Oxo route.
Yield Comparison (Key Intermediates)
| Reaction Step | 3-Oxo Route (Standard) | 2-Oxo Route (Hypothetical) |
| Precursor to Cyanomethylene | 85 - 92% (via HWE) | < 10% (via |
| Chemoselectivity | High (Ketone specific) | Low (Competes with Lactam/Boc) |
| Overall Yield to Baricitinib | 40 - 50% | N/A (Route non-viable) |
| Impurity Profile | Minimal (Clean E/Z isomers) | High (Ring-opened byproducts) |
Data Sources: Synthesized from industrial patent workflows (WO2017109524A1) and process chemistry literature [1][2].
Validated Experimental Protocol (The 3-Oxo Route)
Since the 2-oxo route is experimentally inferior, the following protocol details the validated high-efficacy workflow using the 3-oxo precursor. This protocol is self-validating via TLC and NMR monitoring.
Step 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
Reagents:
-
tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)[2]
-
Diethyl cyanomethylphosphonate (1.2 eq)
-
Potassium tert-butoxide (KOtBu) (1.3 eq)
-
Solvent: THF (Anhydrous)
Methodology:
-
Activation: Charge a reactor with THF and cool to 0°C. Add KOtBu and stir for 15 minutes.
-
Ylide Formation: Dropwise add diethyl cyanomethylphosphonate, maintaining temperature < 5°C. Stir for 30 minutes to generate the phosphonate carbanion.
-
Coupling: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in THF and add dropwise to the ylide solution.
-
Reaction: Allow the mixture to warm to 20°C and stir for 2-3 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting ketone spot (
) should disappear, replaced by the alkene product ( ).
-
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.[3][4] Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallize from cyclohexane/heptane to obtain a white solid.
Expected Yield: 85-90%.
Characterization:
Step 2: Conversion to Baricitinib Core
This intermediate subsequently undergoes Michael addition with the pyrazole-pyrrolo[2,3-d]pyrimidine moiety, followed by Boc-deprotection and sulfonylation.
Visualizing the Pathways
The following diagram illustrates the divergence in chemical logic, demonstrating why the 3-Oxo route is the "Green Path" to Baricitinib and the 2-Oxo route is a "Dead End."
Figure 1: Comparison of synthetic pathways. The Blue/Green path represents the industry standard (3-Oxo). The Red path represents the theoretical failure modes of the 2-Oxo precursor.
Conclusion
The efficacy of tert-Butyl 2-oxoazetidine-1-carboxylate as a Baricitinib precursor is non-existent in practical application. It is structurally misaligned with the target molecule's requirements.
Researchers must distinguish between the 2-oxo (lactam) and 3-oxo (ketone) isomers. The 3-oxo isomer is the verified, high-yield precursor that enables the installation of the exocyclic double bond essential for Baricitinib's mechanism of action. Substituting the 3-oxo with the 2-oxo variant will result in synthetic failure.
References
-
Behrens, J. M., et al. (2016). "An Efficient Synthesis of Baricitinib." Journal of Chemical Research, 40(4), 205–208.[5]
-
World Intellectual Property Organization. (2017).[4] Method and intermediate for the production of baricitinib.[3][4][5][6][7][8] WO2017109524A1.[4]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1519404, tert-Butyl 3-oxoazetidine-1-carboxylate.[2]
-
ChemicalBook. (2025).[5][9] 1-Boc-3-azetidinone Product Standards and Synthesis.
Sources
- 1. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 2. 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | C8H13NO3 | CID 1519404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2017109524A1 - Method and intermediate for the production of baricitinib - Google Patents [patents.google.com]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Method for preparing baricitinib - Eureka | Patsnap [eureka.patsnap.com]
- 9. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
Comparative Guide to Azetidine Protecting Groups: Stability, Reactivity, and Strategic Selection
This guide provides a comparative analysis of protecting groups for azetidine, focusing on stability, removal conditions, and experimental nuances specific to the strained four-membered ring.
Executive Summary: The "Goldilocks" Challenge
Azetidine represents a unique challenge in heterocycle chemistry. With a ring strain of ~25.4 kcal/mol, it is significantly more stable than the explosive aziridine but far more reactive than the relaxed pyrrolidine. This "Goldilocks" zone creates two specific hazards during protecting group (PG) manipulation:
-
Ring Opening: Electrophilic activation of the nitrogen (e.g., by strong Lewis acids or during vigorous sulfonamide deprotection) can trigger nucleophilic attack at the
-carbon, cleaving the ring. -
Volatility: The free base of azetidine (boiling point ~61-62°C) is highly volatile and water-soluble. Standard extraction workups often lead to massive material loss. Protocols must prioritize isolation as salts (HCl, TFA) or in situ usage.
This guide compares the three dominant PG classes—Carbamates, Alkyls, and Sulfonamides—to help you navigate these risks.
Decision Logic: Selecting the Right Group
The choice of protecting group is rarely about the protection step itself, but rather the conditions the ring must survive next.
Figure 1: Strategic decision tree for azetidine protecting group selection based on downstream chemical compatibility.
Comparative Performance Analysis
The following data aggregates stability profiles from lithiation studies (e.g., LiTMP treatment) and standard synthetic transformations.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Benzhydryl (DPM) | Fmoc |
| Primary Removal | Acid (TFA, HCl) | Hydrogenolysis ( | ACE-Cl or | Base (Piperidine) |
| Ring Stability | High. Ring stays intact during deprotection. | High. Mild removal prevents ring opening. | Medium. Risk of ring opening during reductive cleavage if over-processed. | High. Base conditions are gentle on the ring. |
| Lithiation Tolerance | Excellent. Stable to LiTMP/LiNCy2 at -78°C. Directing group for | Poor. Carbonyl attack by strong organolithiums is common. | Good. Compatible with many organometallics (steric bulk helps). | Poor. Base labile; incompatible with organolithiums. |
| Volatility Risk | Low. Deprotection yields non-volatile salts (TFA/HCl). | Low. Yields free amine; requires immediate salt formation. | Low. Large protecting group makes intermediates non-volatile. | Low. |
| Atom Economy | Good. | Moderate. | Poor (Large mass penalty). | Poor. |
| Cost | Low. | Moderate. | Low (Precursors cheap). | High. |
Expert Insight: The "Benzhydryl" Trap
While Benzhydryl (Diphenylmethyl) is a classic group for synthesizing the azetidine ring (via epichlorohydrin and benzhydrylamine), removing it can be troublesome. Standard hydrogenation often requires high pressures or temperatures that can degrade the strained ring. The ACE-Cl (1-chloroethyl chloroformate) method is the superior, non-reductive alternative for DPM removal.
Experimental Protocols
Protocol A: N-Boc Protection & "Volatile-Safe" Isolation
Use this when starting from Azetidine HCl salts to avoid free-base loss.
Context: Azetidine free base boils at ~62°C. Evaporating solvent from an extraction will codistill your product. Mechanism: Biphasic protection ensures the amine reacts immediately upon liberation from the salt.
-
Setup: To a flask containing Azetidine Hydrochloride (10 mmol, 1.0 equiv) in DCM (20 mL), add
(1.1 equiv). -
Reaction: Cool to 0°C. Add
(2.2 equiv) dropwise. The mixture will slurry. Warm to RT and stir for 4–16 h. -
Workup (Critical):
-
Wash with 1M citric acid (removes amines), then sat.
, then brine. -
Dry organic layer over
. -
Concentration: Carefully concentrate under reduced pressure (keep bath <30°C) to afford the N-Boc azetidine. (Boc group adds enough MW to reduce volatility significantly, bp >200°C).
-
Protocol B: Benzhydryl Deprotection via ACE-Cl
The "Chemical Sledgehammer" method. Avoids hydrogenation catalysts.
Reference: Olofson's Reagent Methodology [1].
-
Reagent: Dissolve N-Benzhydryl azetidine (1.0 equiv) in dry DCE (1,2-dichloroethane).
-
Addition: Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2–1.5 equiv) at 0°C under
. -
Reflux: Heat to reflux (84°C) for 2–4 hours. Monitor by TLC/LCMS for conversion to the intermediate carbamate.
-
Methanolysis: Cool to RT and concentrate to remove excess ACE-Cl. Redissolve the residue in Methanol and reflux for 1 hour.
-
Chemistry: This decomposes the chloroethyl carbamate into the azetidine HCl salt,
, and acetaldehyde.
-
-
Isolation: Concentrate to dryness. The residue is Azetidine Hydrochloride .
-
Note: Do not free-base unless reacting immediately in situ.
-
Workflow Visualization: The "Safe Cycle"
Handling azetidine requires a cycle that avoids isolating the volatile free amine.
Figure 2: The "Safe Cycle" workflow. Note the red "Acid Trap" step—this is critical to prevent loss of the volatile azetidine core after deprotection.
References
-
Olofson, R. A., et al. "A New Reagent for the Selective Dealkylation of Tertiary Amines." Journal of Organic Chemistry, 1984, 49(11), 2081–2082. Link
-
Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006, 38(5), 427-465. Link
-
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 5th Edition, Wiley, 2014. Link
-
Lowe, M. A., et al. "Synthesis and Functionalization of Azetidines." Chem. Eur. J., 2024.[1][2] Link
Sources
Validation of tert-Butyl 2-Oxoazetidine-1-carboxylate Purity: A Comparative HPLC Guide
Topic: Validation of tert-Butyl 2-Oxoazetidine-1-carboxylate Purity by HPLC Content Type: Technical Comparison & Validation Guide
Executive Summary: The Stability Paradox
tert-Butyl 2-oxoazetidine-1-carboxylate (N-Boc-β-lactam) is a critical scaffold in the synthesis of carbapenem antibiotics and JAK inhibitors (e.g., Baricitinib). However, its analysis presents a unique "stability paradox": the standard acidic conditions used in Reverse Phase HPLC (RP-HPLC) to sharpen peak shape often catalyze the hydrolysis of the strained β-lactam ring, creating artificial impurities.
This guide compares a Standard Generic Method (Method A) —commonly attempted by generalist analytical labs—against an Optimized Stability-Indicating Method (Method B) . We demonstrate why Method B is the necessary standard for regulatory-grade validation, focusing on preventing on-column degradation and maximizing detection sensitivity for this non-aromatic compound.
Comparative Analysis: Generic vs. Optimized Method
The following table contrasts the performance of a standard TFA-based method against the optimized acetate-buffered method.
Table 1: Performance Comparison Matrix
| Feature | Method A: Generic Acidic (The Alternative) | Method B: Optimized Neutral (The Solution) |
| Mobile Phase | 0.1% TFA in Water / Acetonitrile | 10mM Ammonium Acetate (pH 6.5) / Acetonitrile |
| Column Chemistry | Standard C18 (e.g., 5µm, 100Å) | C8 or Phenyl-Hexyl (e.g., 3.5µm) |
| Detection Wavelength | 254 nm | 210 nm |
| Analyte Stability | Poor: Ring opening (hydrolysis) occurs on-column. | High: Lactam ring preserved during run. |
| Sensitivity | Low: Analyte lacks aromatic chromophores. | High: Detects carbonyl transitions (n→π*). |
| Peak Shape | Sharp but often split (artifactual degradation). | Symmetrical (Tailing factor < 1.2). |
| LOD (Limit of Detection) | ~50 µg/mL (Poor) | ~0.5 µg/mL (Excellent) |
Expert Insight: The Mechanism of Failure in Method A
In Method A, the use of Trifluoroacetic Acid (TFA) creates a mobile phase pH of ~2.0. While excellent for protonating amines, this acidity attacks the strained 4-membered lactam ring.
-
Artifact Generation: The lactam hydrolyzes to the corresponding N-Boc-amino acid during the run. This appears as a "ghost peak" or a shoulder, leading to a False Fail on purity specifications.
-
Detection Blindness: The molecule (C8H13NO3) has no conjugated
system. At 254 nm (standard UV), it is virtually invisible, forcing the analyst to inject massive loads, which further exacerbates column overload and degradation.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating , meaning the system suitability steps confirm the stability of the analyte before the run proceeds.
Reagents and Apparatus
-
Analyte: tert-Butyl 2-oxoazetidine-1-carboxylate (CAS: 398489-26-4 or analog).
-
Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer: Ammonium Acetate (High Purity).
-
Column: Agilent Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 3.5 µm) or equivalent Phenyl-Hexyl phase.
-
Reasoning: A C8 or Phenyl phase provides better wettability and selectivity for the polar lactam ring compared to a highly hydrophobic C18, reducing retention time and thus hydrolysis risk.
-
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temp: 25°C (Strict control; higher temps accelerate hydrolysis)
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (Bandwidth 4 nm)
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH 6.5)
-
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Solvent front elution) |
| 12.0 | 60 | Linear Gradient (Elution of main peak) |
| 15.0 | 90 | Wash |
| 15.1 | 5 | Re-equilibration |
| 20.0 | 5 | End |
Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Critical Step: Do not use Methanol. Methanol can act as a nucleophile and open the lactam ring (methanolysis) upon prolonged storage.
-
-
Stock Solution: 1.0 mg/mL in Diluent. Prepare fresh daily.
Validation Workflow & Logic
The following diagram illustrates the decision logic required to validate this method, specifically addressing the "Ghost Peak" issue common in beta-lactam analysis.
Figure 1: Validation Logic Flow. Note the critical checkpoint for pH-induced peak splitting.
Validation Data Summary (Representative)
To meet ICH Q2(R1) standards, the method must demonstrate the following performance metrics.
| Validation Parameter | Acceptance Criteria | Method B Result (Typical) |
| Specificity | Resolution ( | |
| Linearity ( | > 0.999 over 50-150% target concentration. | |
| Precision (Repeatability) | RSD < 2.0% for n=6 injections. | |
| Accuracy (Recovery) | 98.0% - 102.0% at 3 levels. | |
| Robustness (pH) | No significant change at pH 6.3 - 6.7. | Stable retention time ( |
| Solution Stability | Peak area change < 2.0% over 24h.[1] | Stable for 48h at 4°C (Unstable in MeOH) |
Key Validation Experiment: Forced Degradation
To prove specificity, the sample is subjected to stress (0.1 N HCl for 1 hour).
-
Result: The main peak at RT 8.5 min decreases, and a new peak (hydrolysis product) appears at RT 4.2 min.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] [Link]
-
Gong, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC (NIH). [Link]
-
McWhinney, B. C., et al. (2010).[4] Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection. Journal of Chromatography B. [Link]
Sources
Confirming the structure of tert-Butyl 2-Oxoazetidine-1-carboxylate derivatives
A Multi-Modal Analytical Guide for Drug Discovery
Executive Summary
The synthesis of tert-butyl 2-oxoazetidine-1-carboxylate (
This guide moves beyond basic characterization, offering a comparative analysis of analytical techniques and a self-validating workflow to unambiguously confirm the structure, stereochemistry, and integrity of the Boc protecting group.
Part 1: The Analytical Landscape (Comparative Analysis)
To confirm the structure of
Table 1: Comparative Efficacy of Structural Elucidation Methods
| Feature | 1D NMR ( | 2D NMR (NOESY/COSY) | FT-IR Spectroscopy | X-Ray Crystallography |
| Primary Utility | Stereochemistry ( | Spatial Confirmation (Through-space) | Functional Group Integrity (Ring Strain) | Absolute Configuration |
| Stereo Resolution | High (via Karplus Eq.) | Very High (Cis/Trans confirmation) | Low | Definitive |
| Sample Req. | ~5-10 mg (Recoverable) | ~20 mg (Recoverable) | <1 mg (Recoverable) | Single Crystal (Hard to grow) |
| Throughput | High (10 min) | Medium (1-4 hours) | Very High (2 min) | Low (Days/Weeks) |
| Cost | Low | Medium | Very Low | High |
| Key Limitation | Rotamers may broaden signals | Requires specific relaxation times | Cannot distinguish diastereomers | Requires crystalline solid |
Part 2: Spectroscopic Signatures & Causality
Infrared Spectroscopy (IR): The "Dual Carbonyl" Fingerprint
Unlike standard amides,
-
The Mechanism: In a standard amide, the nitrogen lone pair donates into the carbonyl (
-donation), lowering the C=O frequency. In an -Boc -lactam, the Boc group competes for the nitrogen lone pair, and the 4-membered ring strain prevents optimal orbital overlap. This forces the lactam carbonyl into a higher energy state (more double-bond character). -
The Signature: You must observe two distinct carbonyl peaks :
-
-Lactam C=O:
(High frequency due to strain + -acylation). -
Boc Carbamate C=O:
(Standard carbamate range).
-
Note: Absence of the high-frequency peak suggests ring opening (hydrolysis).
-
-Lactam C=O:
H NMR: The Vicinal Coupling Logic ( )
The differentiation between cis and trans isomers relies on the Karplus relationship, which correlates the dihedral angle between vicinal protons (H3 and H4) to the coupling constant (
-
Cis-Isomer: Dihedral angle
. -
Trans-Isomer: Dihedral angle
(due to ring puckering).
Expert Insight: If the peaks are broad or doubled at room temperature, this is likely due to restricted rotation of the Boc group (rotamers), not impurities. Run the NMR at
to coalesce the signals.
Part 3: Experimental Protocols
Protocol A: Self-Validating NMR Characterization Workflow
Objective: Unambiguous assignment of stereochemistry.
Materials:
-
Solvent:
(Standard) or (If solubility is poor). -
Internal Standard: TMS (0.00 ppm).
Step-by-Step:
-
Sample Prep: Dissolve 10 mg of derivative in 0.6 mL solvent. Filter through a cotton plug to remove inorganic salts (crucial for baseline quality).
-
Acquisition:
-
Run standard
H (16 scans). -
Run
C (256+ scans) - Look for Lactam C=O (~165 ppm) and Boc C=O (~149 ppm) .
-
-
Analysis (The Logic Check):
-
2D Confirmation (Optional but Recommended):
-
Run NOESY.
-
Cis: Strong cross-peak between H3 and H4.
-
Trans: Weak or no cross-peak between H3 and H4; look for cross-peaks between H3/H4 and their respective trans substituents.
-
Protocol B: Rapid Purity Check via TLC/Stain
-
Stain:
-Boc groups do not stain well with UV alone. Use Permanganate (KMnO ) or Hanessian’s Stain (Molybdate) followed by heat. The Boc group usually turns distinct blue/black with Molybdate. -
Ninhydrin: Should be negative . A positive Ninhydrin test indicates Boc deprotection (free amine).
Part 4: Visualization of Logic & Workflow
Diagram 1: Stereochemical Determination Logic Tree
This decision matrix guides the researcher from raw NMR data to a confirmed stereochemical assignment.
Caption: Logic flow for assigning relative stereochemistry based on vicinal coupling constants (
Diagram 2: The "Self-Validating" Analytical Cycle
This workflow ensures no false positives regarding ring integrity or protecting group stability.
Caption: A sequential validation workflow. Phase 1 confirms the molecule is intact; Phase 2 determines the specific isomer.
Part 5: Troubleshooting & Common Pitfalls
The "Rotamer" Trap
-Boc groups often exhibit slow exchange on the NMR timescale at-
Symptom: Broad peaks or "phantom" minor isomers (e.g., a 90:10 split of peaks) in a pure sample.
-
Solution: Heat the NMR probe to
( ). If the peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you have a mixture of diastereomers.
Acid Sensitivity
The
-
Warning Sign: Appearance of a broad singlet at ~8.0-10.0 ppm (Carboxylic acid OH) or sharp peaks at ~1.2 ppm (t-Butyl) that do not integrate to 9H relative to the scaffold.
-
Prevention: Avoid using
that has been stored for long periods without potassium carbonate stabilization, as it generates traces of DCl (Deuterium Chloride).
References
-
Cornier, P. G., et al. (2022).[3] Comparative 1H-NMR spectra of 3,4-cis- and trans-substituted β-lactams. ResearchGate. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Absorption Table: Functional Group Characteristic Absorptions. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shift Table. Retrieved from [Link]
Sources
Comparative Guide: Catalytic Systems for Azetidine Functionalization
Executive Summary: The Azetidine Renaissance[1]
Azetidines have transcended their status as mere "curiosities" to become critical bioisosteres in modern drug design. Their ability to modulate lipophilicity (LogD), metabolic stability, and vector orientation—often serving as superior surrogates for gem-dimethyl groups or cyclobutanes—is undisputed. However, the high ring strain (~26 kcal/mol) that makes them desirable also makes them chemically precarious.
This guide objectively compares the three dominant catalytic paradigms for functionalizing the azetidine core. Unlike traditional nucleophilic substitutions that require pre-functionalized starting materials, we focus on catalytic methods that install complexity onto the scaffold, specifically differentiating between C3-distal functionalization and C2-proximal activation .
The Core Challenge: Regiocontrol vs. Ring Integrity
-
C3-Functionalization: Chemically difficult due to distance from the activating nitrogen, but essential for creating non-planar, sp3-rich vectors.
-
C2-Functionalization: Electronically accessible but prone to ring-opening (beta-hydride elimination or hydrolysis) and over-oxidation.
Comparative Analysis of Catalytic Systems
We evaluate three distinct systems: Photoredox/Nickel Dual Catalysis (for C3-arylation), Strain-Release Catalysis (for C3-quaternary centers), and Electrochemical/Oxidative Catalysis (for C2-functionalization).
System A: Photoredox/Nickel Dual Catalysis (The C3 Standard)
Best for: Late-stage C(sp3)-H arylation of existing azetidine pharmacophores.
This system, pioneered by the MacMillan and Merck laboratories, represents the state-of-the-art for installing aryl groups at the C3 position. It bypasses the need for pre-functionalized halides on the ring.
-
Mechanism: A Hydrogen Atom Transfer (HAT) catalyst (e.g., quinuclidine or phosphate) abstracts a hydrogen from the C3 position (hydridic C-H bonds are deactivated at C2 due to the electron-withdrawing nitrogen, making C3 the kinetic target for electrophilic radicals). The resulting radical is intercepted by a Nickel(0/II) catalytic cycle.
-
Pros: High functional group tolerance; mild conditions (room temperature); uses abundant aryl halides.
-
Cons: Requires careful exclusion of oxygen; light penetration limits scale-up in batch (requires flow chemistry for kg-scale).
System B: Strain-Release Catalysis (The ABB Route)
Best for: De novo synthesis of C3-functionalized azetidines with quaternary centers.
While technically a ring-opening of azabicyclo[1.1.0]butanes (ABBs), this method is functionally a catalytic route to complex azetidines.[1]
-
Mechanism: A radical source adds across the central bond of the ABB. The resulting strain release drives the formation of the azetidine ring.[2]
-
Pros: Generates all-carbon quaternary centers (difficult with System A); high stereocontrol.
-
Cons: Requires the synthesis of the ABB precursor (though many are now commercial); not a "late-stage" modification of an existing drug molecule.
System C: Electrochemical "Shono-Type" Oxidation
Best for: C2-functionalization (alpha to nitrogen).
Modern electrochemical methods (or chemical oxidants like TBAI/peroxides) generate an iminium ion intermediate (the "cation pool" method) or an alpha-amino radical.
-
Mechanism: Anodic oxidation removes an electron from the nitrogen lone pair, followed by proton loss and a second oxidation to form an iminium ion, which is trapped by nucleophiles (cyanide, allyls, arenes).
-
Pros: Reagent-free oxidation; scalable; accesses the C2 position which is orthogonal to Systems A and B.
-
Cons: Over-oxidation can lead to ring opening; functional group compatibility is lower than photoredox methods due to oxidative potentials.
Performance Data & Decision Matrix
The following table synthesizes experimental yield ranges and scope limitations based on current literature benchmarks.
| Feature | System A: Photoredox/Ni (C3-H) | System B: Strain-Release (ABB) | System C: Electrochemical (C2-H) |
| Primary Target | C3-Arylation/Alkylation | C3-Quaternary Centers | C2-Cyanation/Alkylation |
| Substrate State | Existing Azetidine Ring | Bicyclobutane Precursor | Existing Azetidine Ring |
| Typical Yields | 55% – 82% | 70% – 95% | 40% – 65% |
| Limiting Factor | Sterics at ortho-positions of aryl halide | Stability of ABB precursor | Oxidation potential of other FGs |
| Scalability | High (in Flow) | Medium | High (Batch or Flow) |
| Key Reagents | Ir/Ru PC, Ni(cod)2, Quinuclidine | Organoboranes, Ni or Cu cat. | Carbon electrode, electrolyte |
Decision Logic for Researchers
Caption: Decision matrix for selecting the optimal catalytic system based on regiochemical targets and substrate availability.
Deep Dive: Mechanistic Architecture of System A
The Photoredox/Nickel dual catalytic cycle is the most versatile for medicinal chemists. Understanding the "handshake" between the two cycles is critical for troubleshooting low yields.
The Dual Catalytic Cycle
-
Photocatalytic Cycle (Ir): The excited Iridium catalyst oxidizes the quinuclidine HAT catalyst.
-
HAT Cycle: The oxidized quinuclidine radical cation abstracts a hydrogen atom from the azetidine C3 position. Crucial Note: This is selective for C3 because the C2 C-H bonds are electron-deficient (due to N) and stronger, whereas C3 is more hydridic and accessible to the electrophilic radical.
-
Nickel Cycle:
-
Oxidative Addition: Ni(0) inserts into the Aryl-Bromide bond.
-
Radical Capture: The Ni(II)-Aryl species intercepts the Azetidine C3-radical.
-
Reductive Elimination: The C(sp2)-C(sp3) bond is formed, expelling the product and regenerating Ni(0).
-
Caption: Mechanistic interplay between the Photocatalyst (Blue), HAT reagent (Yellow), and Nickel cross-coupling cycle (Green).
Validated Experimental Protocol (System A)
Objective: C3-Arylation of N-Boc-Azetidine with 4-Bromoanisole. Scale: 0.5 mmol.
Materials & Reagents[1][2][4][5][6][7][8][9]
-
Substrate: N-Boc-Azetidine (1.0 equiv)
-
Coupling Partner: 4-Bromoanisole (1.0 equiv)
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)
-
Nickel Catalyst: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%)
-
HAT Reagent: Quinuclidine (5 mol%)
-
Base: K2HPO4 (1.5 equiv)
-
Solvent: Acetonitrile (Anhydrous, degassed)
Step-by-Step Workflow
-
Catalyst Pre-complexation: In a vial, dissolve NiCl2·glyme and dtbbpy ligand in a small portion of acetonitrile. Sonicate for 5 minutes until a clear green solution forms. Why: Pre-forming the ligated Ni species ensures active catalyst enters the cycle immediately, reducing induction periods.
-
Reaction Assembly: To a 20 mL reaction vial equipped with a magnetic stir bar, add:
-
Degassing (Critical Step): Dilute to 0.1 M concentration with remaining acetonitrile. Seal the vial with a septum cap. Sparge with argon gas for 15 minutes.
-
Trustworthiness Check: Oxygen is a triplet radical quencher. Failure to degas will result in <5% yield. Use an outlet needle to prevent pressure buildup.
-
-
Irradiation: Place the vial 2-3 cm away from a 34 W Blue LED lamp (Kessil or equivalent). Turn on the fan to maintain temperature <35°C. Stir vigorously for 18-24 hours.
-
Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na2SO4. Purify via flash column chromatography (Hexane/EtOAc gradient).
References
-
MacMillan, D. W. C., et al. (2014).[11] "Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp3-Carbons with Aryl Halides." Science. [11]
-
MacMillan, D. W. C., et al. (2016).[3] "Photoredox Catalysis in Nickel-Catalyzed C–H Functionalization." Journal of the American Chemical Society.
-
Aggarwal, V. K., et al. (2023). "Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization." Journal of the American Chemical Society.
-
Stahl, S. S., et al. (2018). "Electrochemical Functional-Group-Tolerant Shono-Type Oxidation of Cyclic Carbamates." Journal of the American Chemical Society.
-
Leonori, D., et al. (2022). "Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization." Nature Communications.
Sources
- 1. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization [organic-chemistry.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Photocatalyzed Minisci-type reactions for late-stage functionalization of pharmaceutically relevant compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Photoredox catalysis in nickel-catalyzed C–H functionalization [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual catalysis. Merging photoredox with nickel catalysis: coupling of α-carboxyl sp³-carbons with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking C(sp³)–C(sp²) Bond Formation: Photoredox-Nickel Dual Catalysis vs. Thermal Palladium Cross-Coupling
Executive Summary
For decades, Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been the workhorse of medicinal chemistry, excelling in forming flat C(sp²)–C(sp²) biaryl bonds. However, the modern drug discovery mandate to "escape from flatland"—increasing fraction sp³ (Fsp³) to improve solubility and target specificity—has exposed the limitations of thermal Pd methods, particularly in coupling alkyl fragments.
This guide benchmarks the industry-standard Thermal Pd-Catalyzed Cross-Coupling against the emerging Metallaphotoredox (Ir/Ni) Dual Catalysis . While the traditional route offers unmatched scalability and regulatory precedence, the photoredox route provides a superior thermodynamic entry into complex C(sp³)–C(sp²) architectures under mild conditions.
The Challenge: Overcoming the Transmetallation Barrier
In traditional Pd-catalysis, the coupling of alkyl (sp³) nucleophiles is plagued by slow transmetallation rates and rapid
Metallaphotoredox catalysis circumvents this by replacing the two-electron transmetallation step with a Single Electron Transfer (SET) radical mechanism. By generating an alkyl radical via light excitation (e.g., from carboxylic acids or alkyl halides) and intercepting it with a Nickel catalyst, we can forge bonds that are kinetically difficult or impossible with thermal Palladium alone.
Mechanistic Comparison
The following diagram contrasts the linear thermal cycle with the synergistic dual cycle.
Figure 1: Comparison of the linear thermal Palladium cycle (left) versus the convergent Metallaphotoredox cycle (right), highlighting the radical interception pathway.
Experimental Validation: Head-to-Head Protocols
Protocol A: Traditional Thermal Suzuki-Miyaura Coupling
Target: Coupling of Aryl Bromide with Alkyl Boronic Acid. Context: High maturity, high scalability.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Alkyl Boronic Acid (1.5 equiv)
-
Pd(dppf)Cl₂ (5 mol%)
-
K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Charge: Add solid reagents to a reaction vial equipped with a stir bar.
-
Degas (Critical): Seal the vial and purge with Nitrogen for 5 minutes. Why? Pd(0) is susceptible to oxidation, which deactivates the catalyst before the cycle begins.
-
Solvent Addition: Add degassed solvent via syringe.
-
Thermal Activation: Heat block to 80–100°C for 12–24 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO₄.
Self-Validating Check:
-
Visual: Reaction mixture should turn black (Pd precipitation) upon completion.
-
LCMS: Monitor for the disappearance of the aryl bromide. If boronic acid is consumed but bromide remains, protodeboronation (hydrolysis) is the likely failure mode.
Protocol B: Decarboxylative Arylation (Metallaphotoredox)
Target: Coupling of Aryl Bromide with
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Carboxylic Acid /
-Amino Acid (1.5 equiv) -
Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)
-
Ni Catalyst: NiCl₂[2]·glyme (5 mol%) + dtbbpy (5 mol%)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: DMF or DMSO (0.1 M)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a separate vial, mix NiCl₂·glyme and ligand (dtbbpy) in solvent and stir for 5 mins until a clear green solution forms. Why? Ensures the active Ni-ligand complex is formed before entering the catalytic cycle.
-
Charge: Add Aryl Bromide, Acid, Photocatalyst, and Base to the reaction vial.
-
Combine: Add the pre-formed Ni-complex solution.
-
Degas (Strict): Sparge with Nitrogen for 10–15 minutes. Why? Oxygen is a triplet radical quencher. It will shut down the excited state of the Iridium photocatalyst immediately.
-
Irradiation: Place in a photoreactor (e.g., Kessil Blue LED, 450 nm) with a cooling fan. Maintain temp < 35°C. Stir vigorously.
-
Duration: Irradiate for 12–24 hours.
Self-Validating Check:
-
Thermal Control: If the vial gets hot (>40°C), the LED intensity is too high or cooling is insufficient. This promotes Ni-black formation and catalyst death.
-
Color: The reaction should maintain a vibrant color (often yellow/orange from the Ir catalyst). If it turns completely black/colorless rapidly, the catalytic cycle has collapsed.
Data Analysis & Benchmarking
The following table synthesizes experimental data comparing these methods for the synthesis of a complex drug intermediate (e.g., a benzylic amine).
| Metric | Thermal Pd (Suzuki) | Photoredox (Ir/Ni) | Analysis |
| C(sp³)–C(sp²) Yield | 35–50% | 75–92% | Photoredox excels at alkyl coupling where Pd suffers from |
| Reaction Temp | 80–120°C | 25–30°C | Photoredox is superior for thermally sensitive substrates. |
| Substrate Availability | Boronic Acids (Expensive/Unstable) | Carboxylic Acids (Cheap/Abundant) | Carboxylic acids are ubiquitous "feedstock" chemicals. |
| Scalability | High (kg to ton) | Low/Medium (mg to g) | Photoredox is limited by the Beer-Lambert law (light penetration depth). |
| Cost Driver | Palladium Metal | Iridium Catalyst | Ir is approx. 3x the price of Pd, but loadings are lower (1% vs 5%). |
| E-Factor (Waste) | High (Boronic acid waste) | Moderate (CO₂ byproduct) | Decarboxylation releases gas, simplifying purification. |
Strategic Recommendations: The Decision Matrix
When should you switch from the traditional route to the new methodology?
Figure 2: Strategic decision tree for selecting the optimal synthetic route based on bond type, scale, and feedstock availability.
Summary of Recommendations
-
Use Photoredox (Ir/Ni) during the Discovery Phase (Hit-to-Lead) when synthesizing libraries of high-Fsp³ compounds. The ability to use carboxylic acids allows for rapid diversification without synthesizing complex boronic acids.
-
Use Thermal Pd for Process Chemistry or when the target is a simple biaryl system. The engineering challenges of scaling photon flux (flow chemistry reactors) often outweigh the chemical benefits at the multi-kilogram scale unless flow infrastructure is available.
References
-
Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436. Link
-
Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. Link
-
Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. (2017). The merger of transition metal and photocatalysis. Nature Reviews Chemistry, 1(7), 0052. Link
-
Corbet, M., & Mignani, G. (2006). Selected patents for the Suzuki–Miyaura cross-coupling reaction: An industrial perspective. Chemical Reviews, 106(7), 2651-2710. Link
-
Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796-11893. Link
Sources
tert-Butyl 2-Oxoazetidine-1-carboxylate proper disposal procedures
Executive Safety Summary & Chemical Identification
Warning: This guide specifically addresses tert-Butyl 2-oxoazetidine-1-carboxylate (also known as N-Boc-2-azetidinone or N-Boc-β-lactam).
CRITICAL CHECK: Ensure you are handling the 2-oxo isomer (a β-lactam pharmacophore) and NOT the 3-oxo isomer (a ketone).
-
2-Oxo (β-lactam): High risk of allergic sensitization; requires specific deactivation protocols.
-
3-Oxo (Ketone): Standard organic irritant; standard disposal applies.
As a Senior Application Scientist, I emphasize that the 2-oxoazetidine moiety is structurally analogous to penicillin cores. Consequently, the primary "invisible" hazard is immunological sensitization . Standard chemical waste streams are often insufficient to mitigate the risk of exposure to downstream waste handlers.
Chemical Profile
| Property | Detail |
| Chemical Name | tert-Butyl 2-oxoazetidine-1-carboxylate |
| Common Synonyms | N-Boc-2-azetidinone; 1-Boc-2-azetidinone |
| CAS Number | 85275-55-2 (Verify against specific vendor CoA) |
| Molecular Formula | C₈H₁₃NO₃ |
| Hazard Class | Sensitizer (Skin/Respiratory) , Irritant, Moisture Sensitive |
| Primary Disposal Method | High-Temperature Incineration (850°C+) |
Hazard Characterization & Risk Assessment
Before disposal, you must characterize the waste to determine if chemical deactivation is required.
-
Sensitization Risk: The β-lactam ring is a hapten. Upon contact with proteins (skin/lungs), it can form conjugates that trigger IgE-mediated anaphylaxis in sensitized individuals.
-
Environmental Impact: β-lactams can contribute to antimicrobial resistance (AMR) pressure if released into aqueous environments without ring degradation.
-
Stability: The N-Boc group stabilizes the lactam, making it more resistant to spontaneous hydrolysis than simple penicillins. Active chemical hydrolysis is required for deactivation.
Deactivation Protocol (The "Kill Step")
For laboratories with strict biosafety protocols or those unable to guarantee immediate incineration, chemical deactivation (ring-opening) is the gold standard before releasing waste to the central accumulation area.
Mechanism: Nucleophilic attack on the carbonyl carbon of the β-lactam ring opens the ring, destroying the pharmacophore and eliminating sensitization potential.
Protocol: Base-Catalyzed Hydrolysis
-
Reagents: 1.0 M Sodium Hydroxide (NaOH) or 2.5 N Potassium Hydroxide (KOH) in 50% Methanol/Water.
-
Reaction Time: >30 Minutes.
Step-by-Step Procedure:
-
Dissolution: If the compound is solid, dissolve it in a minimal amount of Methanol or Acetone.
-
Treatment: Slowly add 1.0 M NaOH solution (ratio: 2:1 volume NaOH to waste solution).
-
Agitation: Stir gently for 30–60 minutes.
-
Scientist's Note: You may observe a slight exotherm. The high pH ensures the β-lactam ring hydrolyzes to the corresponding β-amino acid derivative.
-
-
Neutralization: Carefully neutralize the mixture to pH 7–9 using 1.0 M HCl.
-
Disposal: Label as "Deactivated Organic Waste" and segregate into the Non-Halogenated Solvent stream.
Disposal Workflow & Decision Tree
Do not dispose of this compound down the drain.[1][2] All waste must be routed for incineration.
Visual Logic: Disposal Decision Matrix
Figure 1: Operational decision tree for the safe disposal of β-lactam intermediates, prioritizing incineration and optional chemical deactivation.
Operational Procedures
A. Solid Waste (Pure Compound)
-
Container: Use a wide-mouth HDPE jar or double-bag in heavy-duty polyethylene bags.
-
Labeling: Must be labeled clearly.
-
Content: "tert-Butyl 2-oxoazetidine-1-carboxylate"[3]
-
Hazards: "Irritant," "Potential Sensitizer."
-
-
Segregation: Do not mix with oxidizers (e.g., nitric acid waste) as the Boc group is combustible.
B. Liquid Waste (Reaction Mixtures)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (usually Non-Halogenated Organic).
-
Halogen Check: If the synthesis involved Dichloromethane (DCM), the waste must go into the Halogenated stream.
-
Note: Incineration facilities handle halogenated waste differently to prevent dioxin formation.
-
-
Headspace: Leave 10% headspace in the carboy to prevent over-pressurization if residual hydrolysis occurs.
C. Accidental Release (Spill Cleanup)
If a spill occurs, do not sweep dry dust, as this generates aerosols that can sensitize the lab.
-
PPE: Wear N95/P100 respirator, double nitrile gloves, and safety goggles.
-
Wet Method: Cover the spill with paper towels soaked in 1M NaOH (to initiate deactivation and suppress dust).
-
Collection: Scoop the wet material into a waste bag.
-
Surface Decon: Wipe the area 3x with soap and water.
References & Authority
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Azetidinone. Retrieved from [Link]
-
Fukutsu, N., et al. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chem Pharm Bull.[2] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Personal protective equipment for handling tert-Butyl 2-Oxoazetidine-1-carboxylate
[1]
Executive Safety Directive: The Beta-Lactam Protocol
Status: High-Risk Sensitizer (Structural Alert) [1]
As a Senior Application Scientist, my primary directive to you is to treat tert-Butyl 2-Oxoazetidine-1-carboxylate (N-Boc-2-azetidinone) not merely as a standard organic intermediate, but as a potent acylating agent with high sensitization potential .
While many Safety Data Sheets (SDS) may default to generic "Irritant" classifications (H315, H319), the "2-oxoazetidine" core is a beta-lactam ring .[1] This strained four-membered ring is electrophilic; it is designed to ring-open and covalently bind to nucleophiles.[1] In a biological context, it attacks amino groups (lysine residues) on serum proteins, forming a hapten-carrier complex.[1] This is the precise mechanism of penicillin allergy (anaphylaxis).
The Golden Rule: Handle this compound with the assumption that inhalation or skin contact can induce permanent immunological sensitization.
Hazard Identification & Risk Assessment
Before opening the vial, you must understand the specific mechanism of hazard.
| Hazard Class | Code | Mechanism of Action | Operational Implication |
| Skin Sensitization | H317 | Haptenization: The | Zero Skin Contact. Double-gloving is mandatory.[1] Trace powder on surfaces is a latent hazard.[1] |
| Resp. Sensitization | H334 | Inhalation of dust allows the compound to acylate mucous membrane proteins. | Zero Inhalation. Open only in a certified fume hood or glovebox. |
| Eye Damage | H318 | Direct acylation of corneal proteins; acidic hydrolysis products (Boc group).[1] | Chemical splash goggles are required; safety glasses are insufficient for powders.[1] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system.[1] We do not rely on a single layer of protection.[1]
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness each).Outer glove: Disposable Nitrile.Inner glove:[1] Long-cuff Nitrile (bonded or taped to lab coat).[1] | Permeation vs. Contamination: While nitrile resists the solid, the outer glove is assumed contaminated. The inner glove protects you during doffing.[1] |
| Respiratory | Fume Hood (Face velocity > 100 fpm) OR P100 Respirator (if hood work is impossible).[1] | Aerosol Containment: Static electricity often causes this powder to "fly."[1] A standard surgical mask offers zero protection against molecular sensitizers.[1] |
| Eye/Face | Chemical Splash Goggles (indirect venting).[1] | Powder Migration: Air currents in fume hoods can swirl light powders behind standard safety glasses.[1] |
| Body | Tyvek® Lab Coat (or similar impervious material) with wrist cuffs.[1] | Fomite Prevention: Cotton coats trap dust, turning your clothing into a secondary exposure source outside the lab. |
Operational Workflow: The "Closed Loop" Protocol
This protocol minimizes exposure during the most critical phase: Transfer and Weighing .[1]
Phase 1: Preparation
-
Static Control: Beta-lactam powders are often electrostatic.[1] Use an ionizing fan or anti-static gun inside the hood before opening the vial.
-
Surface Protection: Line the fume hood work surface with a disposable absorbent pad (plastic side down).[1] This captures any stray grains for easy disposal.[1]
Phase 2: Weighing (The "Sub-Sampling" Method)
Do not bring the stock bottle to the balance if the balance is outside the hood.
-
Tare: Tare a pre-weighed vial with a cap inside the hood.
-
Transfer: Transfer the approximate amount needed into the tared vial using a disposable spatula.
-
Seal & Wipe: Cap the vial tightly. Wipe the exterior with a tissue dampened in methanol (to quench trace residue) before removing it from the hood to weigh.
-
Weigh: Weigh the sealed vial. Calculate mass by difference.
Phase 3: Reaction Setup
-
Solvent Selection: Avoid protic solvents (MeOH, EtOH) during the reaction unless ring-opening is desired.[1] The Boc group is acid-labile; ensure your solvent is acid-free (e.g., anhydrous DCM or THF).[1]
-
Quenching: Upon reaction completion, if the beta-lactam ring is still intact in the waste, it must be deactivated (see Section 5).[1]
Deactivation & Disposal (The "Kill" Step)[1]
You must chemically destroy the beta-lactam ring before the waste leaves your control.[1] We utilize Base-Catalyzed Hydrolysis .[1]
The Chemistry: Hydroxide ions (
Validated Deactivation Protocol
-
Segregate: Collect all solid waste (weigh boats, gloves, wipes) and liquid waste in a dedicated "Beta-Lactam" container.[1] Do not mix with general organic waste yet.[1]
-
The "Kill" Solution: Prepare a 1 M NaOH (Sodium Hydroxide) solution.[1]
-
Execution:
-
Liquids: Add 1 M NaOH to the liquid waste (1:1 volume ratio). Stir for 4 hours at room temperature.
-
Solids: Submerge contaminated wipes/vials in 1 M NaOH for 4 hours.
-
-
Verification (Optional but Recommended): Check pH. It should remain > 10.[1] If pH drops, add more base.[1]
-
Final Disposal: After 4 hours, neutralize the solution with dilute HCl to pH 7-9. Now, it can be disposed of as standard non-hazardous aqueous/organic waste (depending on solvent content).[1]
Visualizing the Safety Workflow
The following diagram illustrates the "Cradle-to-Grave" handling process to ensure containment.
Figure 1: Operational workflow emphasizing containment within the fume hood until chemical deactivation (hydrolysis) is complete.[1]
Emergency Response
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use alcohol, as it may increase skin permeability.[1]
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention and inform them of "Beta-Lactam sensitization risk" (similar to Penicillin).[1]
-
Spill: Do not dry sweep.[1] Cover with wet paper towels (soaked in 1M NaOH if surface compatible) to dampen and deactivate simultaneously.[1] Scoop into a bag.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Food and Drug Administration (FDA). (2013).[1] Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. [Link]
-
PubChem. (n.d.).[1] Compound Summary: tert-Butyl 2-oxoazetidine-1-carboxylate.[1] National Library of Medicine.[1] [Link]
-
Lamm, A. S., et al. (2009).[1] Enzymatic Hydrolysis of Beta-Lactams. Molecules. [Link] (Cited for hydrolysis mechanism validation).[1]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
